Ampicillin, L-
Description
Historical Trajectory of Aminopenicillin Research
The history of aminopenicillin research is intrinsically linked to the discovery and subsequent development of penicillin. The initial discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the antibiotic era. nih.govwikipedia.org While natural penicillins like penicillin G were highly effective against many Gram-positive bacteria, their limited activity against Gram-negative organisms and susceptibility to enzymatic degradation by bacterial penicillinases presented significant challenges. nih.govnih.govsaspublishers.com
This limitation spurred research into semi-synthetic modifications of the penicillin nucleus to broaden the spectrum of activity and improve stability. Ampicillin (B1664943), synthesized in the early 1960s, represented a major breakthrough as the first broad-spectrum penicillin effective against both Gram-positive and some Gram-negative bacteria. wikipedia.orgnih.govsaspublishers.com Its introduction significantly expanded the therapeutic options for treating a wider range of infections. Ampicillin was released on European markets in 1961. pasteur.fr
However, the widespread use of ampicillin soon led to the emergence of resistant bacterial strains. Early cases of resistance were observed shortly after its introduction, notably in Salmonella typhimurium outbreaks in the United Kingdom between 1962 and 1964. pasteur.fr Retrospective studies analyzing historical Salmonella samples have shown that ampicillin resistance genes were present in bacterial populations even before the drug's widespread clinical use, suggesting that the practice of using low doses of penicillin G in livestock feed in the 1950s may have contributed to the selection and spread of resistance. pasteur.frsciencedaily.com This historical perspective underscores the close relationship between antibiotic use, the evolution of resistance, and the need for continuous research.
Evolution of Ampicillin's Role in Antimicrobial Research
The rapid emergence of ampicillin resistance necessitated a shift in research focus. While initial research centered on establishing its broad-spectrum efficacy, the focus evolved to understanding the mechanisms of resistance, primarily the production of beta-lactamase enzymes that hydrolyze the β-lactam ring of ampicillin. onlinescientificresearch.comnih.gov
This understanding paved the way for research into strategies to overcome resistance. A significant development was the co-administration of ampicillin with beta-lactamase inhibitors, such as sulbactam (B1307) or clavulanic acid. nih.govfao.orgresearchgate.net Research demonstrated that these inhibitors could protect ampicillin from enzymatic degradation, restoring its activity against beta-lactamase-producing strains. researchgate.net This led to the development of combination therapies that extended the lifespan and utility of ampicillin.
Furthermore, research has explored the dynamics of resistance evolution. Studies have investigated how bacteria acquire and spread resistance genes, often through plasmids. researchgate.net Interestingly, there have been reports of ampicillin regaining activity against certain bacterial strains, such as Salmonella Typhi. nih.gov Speculative theories suggest that reduced exposure to ampicillin over time might lead to the loss of plasmid-mediated resistance or the emergence of susceptible strains, highlighting the complex evolutionary pressures at play. nih.gov Research using directed evolution has also been employed to study how bacteria can develop resistance to ampicillin and other cell-wall synthesis inhibitors. pnas.org
Scope and Significance of Contemporary Ampicillin Research
Contemporary research on ampicillin continues to address the challenges posed by antibiotic resistance while also exploring new applications and formulations. Understanding the molecular mechanisms of resistance remains a key area, including detailed studies of beta-lactamase enzymes and their interactions with ampicillin and inhibitors.
Research is also focused on novel approaches to enhance ampicillin's efficacy and overcome resistance. Nanotechnology, for instance, is being explored to develop nanoantibiotics that can improve the delivery of ampicillin to infection sites and potentially reduce toxicity. nih.gov Studies have investigated ampicillin-conjugated magnetic nanoparticles showing antimicrobial activity against various bacterial strains. nih.gov
Beyond its clinical use, ampicillin remains a valuable tool in molecular biology research, particularly as a selection marker in genetic engineering to identify transformed cells expressing beta-lactamase-mediated resistance. fishersci.ca
Contemporary research findings include studies on the minimum inhibitory concentrations (MICs) of ampicillin against various bacterial species. For example, studies have reported MIC values for Escherichia coli at 4 mg/L, Staphylococcus aureus at 0.6-1 mg/L, Streptococcus pneumoniae at 0.03-0.06 mg/L, and Hemophilus influenzae at 0.25 mg/L. nih.gov Research also continues into the pharmacokinetics and metabolism of ampicillin, including studies on its distribution in tissues and excretion pathways. nih.govfao.org
The significance of contemporary ampicillin research lies in its contribution to the broader fight against antimicrobial resistance. By studying the mechanisms of resistance, exploring new delivery systems, and investigating combination therapies, researchers aim to preserve the utility of existing antibiotics like ampicillin and inform the development of future antimicrobial agents. Despite the challenges, ampicillin's established efficacy against susceptible strains and its continued study underscore its enduring importance in antimicrobial research. walshmedicalmedia.compatsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-BBGACYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172992 | |
| Record name | Ampicillin, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19379-33-0 | |
| Record name | L-(+)-Ampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-(+)-Ampicillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicillin, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPICILLIN, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV84J2559 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Antimicrobial Action
Penicillin-Binding Protein (PBP) Inhibition Research
The primary targets of beta-lactam antibiotics are a group of bacterial enzymes located in the cell membrane known as penicillin-binding proteins (PBPs) patsnap.comdrugbank.comwikipedia.org. These proteins are essential for the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall patsnap.comwikipedia.orgnih.gov. Beta-lactam antibiotics mimic the D-Ala-D-Ala portion of the peptidoglycan precursor and covalently bind to the active site of PBPs, thereby inhibiting their transpeptidase activity patsnap.comwikipedia.orgonlinescientificresearch.com. This irreversible inhibition prevents the cross-linking of peptidoglycan chains, compromising cell wall integrity patsnap.comwikipedia.org.
Research into PBP inhibition is extensive for ampicillin (B1664943) (the active form). Studies have shown ampicillin's affinity for various PBPs in different bacterial species drugbank.comoup.comresearchgate.net. For instance, in Streptococcus pneumoniae, ampicillin inhibits PBPs 1a, 1b, 2a, and 2b, as well as serine-type D-Ala-D-Ala carboxypeptidase drugbank.com. In Veillonella strains, ampicillin shows strong binding to a high-molecular-weight PBP of approximately 66 kDa oup.com.
Specific PBP Targets and Binding Affinities
While extensive data on the specific PBP targets and binding affinities solely for L-Ampicillin is limited in the provided search results, the mechanism of action for ampicillin (referring to the active form) involves binding to multiple PBPs. The specific PBPs targeted can vary depending on the bacterial species drugbank.comwikipedia.org. Resistance mechanisms in bacteria often involve alterations in PBPs, such as reduced affinity for beta-lactams or overexpression of certain PBPs wikipedia.orgoup.comasm.org. For example, resistance in Enterococcus faecium is linked to the overexpression and reduced affinity of PBP5 for ampicillin oup.comasm.org.
Given that L-Ampicillin is the less active enantiomer compared to D-Ampicillin, research involving L-Ampicillin often highlights the importance of stereochemistry for effective PBP binding and subsequent antimicrobial activity pioneerpublisher.comoup.com. Studies comparing the activity of D and L epimers of ampicillin have shown significant differences in activity, with the D-isomer being substantially more active oup.com. This suggests that the stereochemical configuration at the alpha-carbon of the side chain is critical for optimal interaction with the PBP active site.
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis Pathways
Ampicillin's inhibition of PBPs directly disrupts the final transpeptidation step of peptidoglycan synthesis patsnap.comonlinescientificresearch.com. This step involves the formation of cross-links between peptidoglycan strands, which provides rigidity to the cell wall patsnap.com. By acylating the transpeptidase enzyme (a type of PBP), ampicillin prevents the formation of these essential cross-links onlinescientificresearch.com. The weakened peptidoglycan structure can no longer withstand the internal turgor pressure of the bacterium patsnap.com.
The effect of ampicillin on peptidoglycan synthesis has been observed in various studies. For example, ampicillin treatment leads to a decrease in chloroplast number in moss cells, which is attributed to the inhibition of peptidoglycan synthesis in cyanelles (plastids with peptidoglycan walls) oup.com. This demonstrates the direct impact of ampicillin on peptidoglycan-synthesizing machinery.
Induction of Bacterial Cell Lysis Mechanisms
The inhibition of peptidoglycan synthesis by ampicillin leads to a disruption in the balance between cell wall synthesis and degradation nih.govoup.com. This imbalance can trigger bacterial cell lysis patsnap.comonlinescientificresearch.comoup.comwikipedia.org. Lysis is mediated by bacterial cell wall autolytic enzymes, such as autolysins drugbank.comnih.gov. While the exact molecular mechanisms underlying beta-lactam-induced lysis are not fully understood, it is proposed that the inhibition of PBPs leads to the uncontrolled activity of these autolytic enzymes, resulting in the degradation of the weakened cell wall and subsequent cell bursting due to osmotic pressure patsnap.comdrugbank.comnih.govoup.comnih.gov.
Studies have investigated the dynamics of ampicillin-induced lysis at the single-cell level, observing phenomena like bulging and swelling of the cell membrane before explosive lysis frontiersin.org. Research in Escherichia coli has also explored the factors influencing ampicillin-mediated lysis, including the stringent response and the levels of anionic phospholipids (B1166683) oup.comasm.org.
Subcellular and Molecular Interactions Beyond PBPs
While PBPs are the primary targets, beta-lactam antibiotics like ampicillin may have other subcellular and molecular interactions.
Influence on Bacterial Cell Wall Autolytic Enzymes
As mentioned earlier, bacterial cell wall autolytic enzymes (autolysins) play a role in cell wall remodeling and are implicated in beta-lactam-induced lysis drugbank.comoup.comnih.govla.gov. It is possible that ampicillin interferes with the regulation of these autolysins, potentially by interfering with an autolysin inhibitor drugbank.comnih.govla.gov. This interference could lead to the uncontrolled activation of autolytic enzymes, contributing to cell wall degradation and lysis oup.com. The mechanisms involving the inactivation of inhibitors to autolytic enzymes have been proposed as part of ampicillin's action la.gov.
The balance between peptidoglycan synthesis and degradation is critical for bacterial survival, and beta-lactams disturb this balance, leading to cell lysis mediated by autolytic enzymes nih.gov.
Here is a summary of PBP targets mentioned for ampicillin (note: this data primarily pertains to the active form, ampicillin, and specific data for L-Ampicillin's affinity to these targets is limited in the provided sources):
| Bacterial Species | Targeted PBPs | Notes |
| Streptococcus pneumoniae | PBP1a, PBP1b, PBP2a, PBP2b, Serine-type D-Ala-D-Ala carboxypeptidase | PBPs involved in cell wall synthesis. drugbank.com |
| Veillonella spp. | ~66 kDa PBP | PBP with high affinity for ampicillin. oup.com |
| Enterococcus faecium | PBP5 | Overexpression and reduced affinity linked to resistance. oup.comasm.org |
| Escherichia coli | PBPs involved in peptidoglycan synthesis | General targets for beta-lactams. researchgate.netfrontiersin.org |
Antimicrobial Spectrum and Efficacy Studies
Broad-Spectrum Activity Analysis
Ampicillin (B1664943) is characterized as a broad-spectrum penicillin, demonstrating activity against a range of both Gram-positive and Gram-negative bacteria. wikipedia.orgla.govonlinescientificresearch.comonlinescientificresearch.comdrugbank.combiocompare.com This broad activity was a significant development compared to earlier penicillins which were primarily effective against Gram-positive organisms. wikipedia.org
Efficacy Against Gram-Positive Bacterial Organisms
Ampicillin is effective against numerous Gram-positive bacteria. This includes Streptococcus pneumoniae, Streptococcus pyogenes, and certain isolates of Staphylococcus aureus (though not typically penicillin-resistant or methicillin-resistant strains). wikipedia.org It also shows activity against Trueperella and some Enterococcus species, including multidrug-resistant Enterococcus faecalis and E. faecium. wikipedia.org Listeria monocytogenes is also generally susceptible to ampicillin. onlinescientificresearch.comchemicalbook.comrrml.ro Studies have evaluated the efficacy of ampicillin against Staphylococcus aureus strains, noting varying resistance levels in isolates from sources like bovine mastitis. jmchemsci.com
Efficacy Against Gram-Negative Bacterial Organisms
Activity against Gram-negative bacteria includes Neisseria meningitidis, some Haemophilus influenzae, and certain Enterobacteriaceae such as Escherichia coli, Proteus mirabilis, Salmonella enterica, and Shigella. wikipedia.orgla.govonlinescientificresearch.comonlinescientificresearch.comdrugbank.com The presence of an amino group in ampicillin is thought to facilitate its passage through the outer membrane of Gram-negative bacteria. wikipedia.org However, many Enterobacteriaceae and Pseudomonas species are resistant to ampicillin. wikipedia.org Resistance in Gram-negative bacteria like E. coli has been observed, particularly in multidrug-resistant strains. jmb.or.krresearchgate.net
Activity Against Anaerobic Bacteria
Ampicillin has reported in vitro activity against both aerobic and anaerobic bacteria, including Gram-positive and Gram-negative anaerobes. onlinescientificresearch.comonlinescientificresearch.comdrugbank.comchemicalbook.com
Minimum Inhibitory Concentration (MIC) Determinations
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. idexx.dk MIC values for ampicillin vary depending on the specific bacterial species and even the individual strain. idexx.dk
Reported MIC values for ampicillin against certain medically important organisms include:
Escherichia coli: MIC = 4 mg/L. nih.govresearchgate.net
Staphylococcus aureus: MIC = 0.6-1 mg/L. nih.govresearchgate.net
Streptococcus pneumoniae: MIC = 0.03-0.06 mg/L. nih.govresearchgate.net
Haemophilus influenzae: MIC = 0.25 mg/L. nih.govresearchgate.net
Studies on multidrug-resistant E. coli have shown higher MIC values for ampicillin alone, but these can be significantly reduced in combination with other agents. jmb.or.kr For Enterococcus faecalis, MICs of ampicillin can be high, and susceptibility testing results for ampicillin may predict susceptibility to amoxicillin (B794) but not necessarily to other beta-lactams like imipenem (B608078) or piperacillin. openmicrobiologyjournal.comnih.govresearchgate.net
| Bacterial Organism | Reported MIC Range (mg/L) | Source Index |
|---|---|---|
| Escherichia coli | 4 | nih.govresearchgate.net |
| Staphylococcus aureus | 0.6 - 1 | nih.govresearchgate.net |
| Streptococcus pneumoniae | 0.03 - 0.06 | nih.govresearchgate.net |
| Haemophilus influenzae | 0.25 | nih.govresearchgate.net |
Bactericidal Versus Bacteriostatic Modalities
Ampicillin is generally considered bactericidal. wikipedia.orgonlinescientificresearch.comonlinescientificresearch.comdrugbank.comnih.govfao.org Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). wikipedia.orgla.govonlinescientificresearch.comonlinescientificresearch.comdrugbank.combiocompare.comnih.govfao.orgresearchgate.net This inhibition of peptidoglycan synthesis weakens the cell wall, ultimately leading to cell lysis. wikipedia.orgdrugbank.combiocompare.com The bactericidal activity results from the suppression of cell wall synthesis. onlinescientificresearch.comonlinescientificresearch.comdrugbank.com
Studies have explored the interaction of ampicillin's bactericidal activity with bacteriostatic agents, noting that pre-exposure to bacteriostatic drugs can influence the effectiveness of subsequent ampicillin treatment, potentially by affecting bacterial growth rate and beta-lactamase production. asm.org
In Vitro Susceptibility Profiling
In vitro susceptibility profiling is crucial for determining the effectiveness of ampicillin against specific bacterial isolates. Methods used include disk diffusion and broth or agar (B569324) dilution techniques to determine MICs. idexx.dkasm.org
Susceptibility patterns can vary widely among different bacterial species and strains due to mechanisms like the production of beta-lactamases, enzymes that inactivate ampicillin, or modifications in penicillin-binding proteins. la.govdrugbank.comnih.govasm.org Resistance to ampicillin is a growing concern in various bacterial pathogens. la.govrrml.rojmchemsci.comresearchgate.netresearchgate.net For instance, studies have shown significant resistance rates to ampicillin in Staphylococcus aureus isolates. jmchemsci.com Similarly, resistance has been observed in Listeria monocytogenes strains isolated from severe infections. rrml.ro In some cases, combining ampicillin with beta-lactamase inhibitors like sulbactam (B1307) can enhance its spectrum and overcome resistance. wikipedia.orgfao.org However, susceptibility to ampicillin-sulbactam does not always predict susceptibility to other combinations like amoxicillin-clavulanate. asm.org
| Bacterial Organism | Susceptibility/Resistance Notes | Source Index |
|---|---|---|
| Staphylococcus aureus | Susceptibility varies; resistance observed, particularly in MRSA strains. | wikipedia.orgjmchemsci.com |
| Enterococcus faecalis | Generally susceptible, but resistance can occur; ampicillin susceptibility may predict amoxicillin susceptibility. | wikipedia.orgopenmicrobiologyjournal.comnih.govresearchgate.net |
| Escherichia coli | Activity against some strains; resistance is common, especially in MDR isolates. | wikipedia.orgla.govjmb.or.krresearchgate.net |
| Listeria monocytogenes | Usually sensitive, but resistant strains have been reported. | onlinescientificresearch.comchemicalbook.comrrml.ro |
| Pseudomonas spp. | Generally resistant. | wikipedia.orgopenmicrobiologyjournal.com |
Antibiotic Resistance Mechanisms and Countermeasures
Beta-Lactamase-Mediated Inactivation Research
Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, a core structural component of penicillins and cephalosporins, rendering the antibiotic inactive biomolther.orgagscientific.com. This is a prevalent mechanism of resistance to ampicillin (B1664943) chemicalbook.comchemicalbook.comrcsb.org. Research in this area primarily focuses on the kinetics of hydrolysis of various beta-lactam substrates by different beta-lactamase enzymes and the development of inhibitors to counteract this activity.
Specific research detailing the interaction and inactivation of L-Ampicillin by beta-lactamases is not extensively documented in the consulted literature. Studies predominantly investigate the activity of beta-lactamases against the clinically used D-enantiomer, Ampicillin rcsb.orgnih.govnih.govacs.orgoup.com. For instance, TEM-1 is a common plasmid-mediated beta-lactamase known to hydrolyze ampicillin nih.govmdpi.com.
Extended-Spectrum Beta-Lactamase (ESBL) Stability
Extended-Spectrum Beta-Lactamases (ESBLs) are a group of beta-lactamases capable of hydrolyzing a broader range of beta-lactam antibiotics, including third-generation cephalosporins and aztreonam, in addition to penicillins oup.comnih.gov. ESBL production is a significant mechanism of resistance in Gram-negative bacteria mdpi.com. The stability of beta-lactam antibiotics against hydrolysis by ESBLs is a critical factor in their clinical effectiveness.
Synergistic Action with Beta-Lactamase Inhibitors
Beta-lactamase inhibitors are compounds administered in combination with beta-lactam antibiotics to protect the antibiotic from enzymatic degradation by beta-lactamases. These inhibitors typically bind to the beta-lactamase enzyme, inactivating it and allowing the co-administered beta-lactam antibiotic to exert its effect oup.comnih.govredemc.net. Combinations such as ampicillin-sulbactam are used clinically to overcome resistance mediated by beta-lactamase production oup.comnih.govacs.org.
Research on the synergistic action of beta-lactamase inhibitors primarily involves their use in combination with Ampicillin (the D-enantiomer) to restore or enhance its activity against beta-lactamase-producing bacteria nih.govoup.comnih.govacs.orgasm.org. Specific studies examining the synergistic action of beta-lactamase inhibitors with L-Ampicillin are not detailed in the consulted literature.
Non-Beta-Lactamase Resistance Mechanisms
Beyond enzymatic inactivation, bacteria employ other mechanisms to resist the effects of beta-lactam antibiotics. These include reducing the intracellular concentration of the antibiotic through efflux pumps or decreased permeability, modifying the antibiotic's target site, and metabolic adaptations.
Efflux Pump Systems
Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration below inhibitory levels oup.comnih.govoup.commdpi.com. These systems contribute to both intrinsic and acquired antibiotic resistance oup.com. Various efflux pumps have been implicated in resistance to ampicillin in Gram-negative bacteria, such as the AcrAB-TolC system in Escherichia coli rcsb.orgdovepress.com.
While efflux pumps are known to transport a wide range of antibiotics, including beta-lactams like ampicillin rcsb.orgdovepress.comfrontiersin.org, specific research investigating the role of efflux pump systems in the transport or resistance to L-Ampicillin is not found in the provided search results. Studies typically focus on the efflux of the active antibiotic compound rcsb.orgdovepress.comfrontiersin.org.
Target Site Modifications
Beta-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall synthesis chemicalbook.comrcsb.orgnih.gov. Resistance can arise through modifications in the structure or expression levels of PBPs, which reduce their affinity for the antibiotic infectionsinsurgery.orgbiomolther.orgmdpi.complos.org. For example, alterations in PBPs are a known mechanism of resistance to ampicillin dovepress.comasm.org.
Research on target site modifications in the context of beta-lactam resistance primarily examines how changes in PBPs affect the binding and activity of clinically used beta-lactams, including Ampicillin mdpi.comdovepress.comasm.org. There is no specific information in the consulted literature detailing target site modifications that specifically confer resistance to L-Ampicillin.
Metabolic Adaptation in Resistance Development
Metabolic adaptation can play a role in the development of antibiotic resistance. Changes in bacterial metabolism can influence susceptibility to antibiotics and contribute to the emergence of resistant populations embopress.orgoup.com. Studies have explored metabolic shifts in bacteria exposed to ampicillin, noting changes in pathways related to carbon and amino acid metabolism asm.orgasm.orgnih.gov. These adaptations can sometimes compensate for the fitness costs associated with resistance mechanisms embopress.org.
Research in this area has linked metabolic changes to ampicillin resistance in bacteria like Escherichia coli and Lactobacillus plantarum asm.orgasm.orgnih.gov. However, specific investigations into the metabolic adaptation of bacteria in response to or conferring resistance to L-Ampicillin are not detailed in the provided search results. The focus remains on the metabolic responses related to resistance to the active antibiotic, Ampicillin.
Emergence and Spread of Ampicillin Resistance in Environmental Systems
The emergence and spread of ampicillin resistance in environmental systems is a significant concern driven by various factors, primarily linked to the widespread use and disposal of antibiotics. Human activity contaminates the environment, including water and soil, with antibiotics and resistant bacteria, accelerating the development and dissemination of antimicrobial resistance (AMR). cdc.gov Sources of contamination include human and animal waste, waste from pharmaceutical manufacturing, and the use of antibiotics in agriculture. cdc.govdovepress.comhealthpolicy-watch.news
Animal waste from livestock treated with antibiotics can carry drug residues and resistant germs, contaminating soil and water sources. cdc.govdovepress.com Similarly, human waste containing traces of consumed antibiotics and resistant bacteria contributes to the spread through wastewater. cdc.gov Wastewater treatment plants (WWTPs), while reducing contaminants, may not fully remove antibiotic residues or resistant bacteria and their genes, allowing them to enter waterways. cdc.govhealthpolicy-watch.news Pharmaceutical manufacturing waste, particularly from plants producing antibiotics, has been identified as a significant source of environmental antibiotic pollution, with high concentrations of antibiotics detected in nearby waterways. healthpolicy-watch.news
The presence of antibiotics in the environment exerts selective pressure on bacterial populations. nih.govdergipark.org.tr Bacteria with pre-existing resistance genes or those that acquire them through mutation or horizontal gene transfer are more likely to survive and proliferate in these contaminated environments. dovepress.comdergipark.org.trencyclopedie-environnement.orgfrontiersin.org Mobile genetic elements (MGEs), such as plasmids and transposons, play a crucial role in the horizontal transfer of resistance genes between different bacterial species in various environments, including soil, water, and the gut microbiomes of humans and animals. dovepress.comencyclopedie-environnement.org This interconnectedness between human, animal, and environmental reservoirs facilitates the rapid spread of genetic mechanisms of antimicrobial resistance. encyclopedie-environnement.org
Environmental bacteria can act as a reservoir for resistance genes, which can then be transferred to pathogenic bacteria. encyclopedie-environnement.orgfrontiersin.org Contamination of food products through contact with contaminated soil or water, or through the food chain, represents a pathway for the transmission of resistant bacteria from the environment to humans. cdc.govdovepress.com Aquaculture systems, for instance, have been identified as hotspots for the emergence and selection of AMR due to antibiotic use and exposure to contaminated water. ilri.org
Strategies to Combat Ampicillin Resistance
Combating ampicillin resistance requires a multi-faceted approach, including optimizing antibiotic use, improving hygiene and infection control, and developing new therapeutic strategies. clevelandclinic.orgnih.gov Two key strategies at the therapeutic level involve the use of combination therapies and the development of novel delivery systems.
Combination therapy involves using two or more drugs simultaneously to enhance their effectiveness and overcome bacterial resistance mechanisms. ujms.netconsensus.appdrugtargetreview.com This approach can be particularly effective against bacteria that have developed resistance to single agents. For ampicillin, the primary mechanism of resistance is often the production of beta-lactamase enzymes by bacteria, which hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive. wikipedia.orgsvedbergopen.commdpi.com
A common and effective strategy to counter beta-lactamase-mediated resistance is combining ampicillin with a beta-lactamase inhibitor. These inhibitors bind to and inactivate the bacterial beta-lactamase enzymes, protecting ampicillin from degradation and allowing it to exert its antibacterial effect. wikipedia.orgnih.gov Examples of beta-lactamase inhibitors commonly combined with beta-lactam antibiotics include sulbactam (B1307), clavulanic acid, and tazobactam. wikipedia.orgnih.gov The combination of ampicillin and sulbactam (e.g., Unasyn) is a well-established example used clinically to treat infections caused by beta-lactamase-producing bacteria that would otherwise be resistant to ampicillin alone. nih.govresearchgate.net Studies have demonstrated the effectiveness of ampicillin combined with a beta-lactamase inhibitor against beta-lactamase-producing bacteria, including Staphylococcus aureus. nih.gov
Combination therapies can also involve combining antibiotics with non-antibiotic compounds that enhance the antibiotic's activity. These adjuvants can target resistance mechanisms, such as inhibiting efflux pumps that bacteria use to expel antibiotics, or disrupt bacterial signaling pathways. mdpi.comnih.gov Research is exploring the potential of combining ampicillin with compounds like (−)-epigallocatechin gallate (EGCG), a component of green tea, which has shown synergistic effects in restoring ampicillin sensitivity in multidrug-resistant Escherichia coli strains by disrupting membrane permeability and eradicating biofilms. mdpi.com Other potential adjuvants being investigated include cannabinoids and plant extracts like berberine. mdpi.commedcraveonline.com
Novel drug delivery systems aim to improve the efficacy of antibiotics, reduce toxicity, and potentially overcome resistance mechanisms by enhancing drug accumulation at the infection site, protecting the antibiotic from degradation, or facilitating its entry into bacterial cells or biofilms. scispace.comuax.comigi-global.cominnovareacademics.in These systems can include nanoparticles, liposomes, microspheres, and dendrimers. scispace.cominnovareacademics.in
Liposomes, which are lipid-based vesicles, have shown promise as carriers for antibiotics. scispace.comuax.com Encapsulating antibiotics in liposomes can increase their concentration at the site of infection, minimize exposure to host tissues (potentially reducing toxicity), and protect the antibiotic from enzymatic inactivation. uax.com Liposomes can also be designed to interact with bacterial membranes or biofilms, facilitating drug delivery to the target site and potentially overcoming resistance associated with reduced permeability or efflux pumps. uax.com
Nanoparticle-based delivery systems are also being explored to combat antibiotic resistance, particularly in the context of biofilm infections. Biofilms are a significant challenge in antibiotic treatment as they form a protective matrix around bacteria, reducing antibiotic penetration and increasing resistance. uax.commdpi.comox.ac.uk Novel systems, such as ultrasound-activated nanoparticles, are being developed to break through biofilms and deliver antibiotics directly to the embedded bacteria, significantly reducing the antibiotic concentration required for effective treatment. ox.ac.uk
Targeted drug delivery approaches using nanotechnology hold potential to enhance the effectiveness of existing antibiotics by improving their targeting efficiency to sites of interest and controlling the rate of drug release. igi-global.cominnovareacademics.in These systems can help overcome resistance mechanisms like efflux pumps and reduced membrane permeability by ensuring a higher concentration of the active drug reaches the bacterial target. igi-global.com
The development of novel delivery systems is seen as a crucial strategy to prolong the lifespan of existing antibiotics and improve treatment outcomes against resistant bacterial infections, especially given the challenges in discovering and developing new antibiotic classes. scispace.comimperial.ac.ukmdpi.com
Pharmacokinetic and Pharmacodynamic Pk/pd Research
Absorption and Bioavailability Studies
Ampicillin (B1664943) is reported to be well-absorbed from the gastrointestinal tract, although the presence of food can reduce its absorption wikipedia.org. The bioavailability of Ampicillin is approximately 62% for parenteral routes wikipedia.org. Oral bioavailability in humans is relatively poor, ranging from 30% to 40% nih.gov. Studies in animals have shown variable oral bioavailability, such as 17.78% in ducks and 26% in pigeons dergipark.org.tr. In calves, the absolute oral bioavailability of ampicillin trihydrate was found to be less than 10%, significantly lower than that of prodrugs like amoxicillin (B794) and pivampicillin (B1678493) avma.org. Fasting has been shown to improve the oral bioavailability of ampicillin in calves avma.org. The absorption mechanism in the small intestine appears to primarily involve paracellular diffusion rather than the PepT1 transporter, particularly for beta-lactam antibiotics with poor bioavailability like ampicillin nih.gov.
Distribution Profiles in Biological Systems
Ampicillin is distributed throughout most body tissues, with higher concentrations observed in the liver and kidneys wikipedia.orgfao.org. Plasma protein binding for Ampicillin is relatively low, ranging from 15% to 25%, compared to 60% to 90% for other penicillins wikipedia.orgdrugs.comnih.gov. This low protein binding suggests a larger fraction of the drug is available in the free, active form to distribute into tissues. Ampicillin can penetrate the cerebrospinal fluid (CSF), particularly when the meninges are inflamed, such as in cases of meningitis wikipedia.orgnih.gov. Therapeutic concentrations can also be achieved in soft tissues, including ascitic, pleural, and joint fluids nih.goviarc.fr. The distribution volume of ampicillin in infants has been reported as 0.40 L/kg, which is lower than the water volume, and this volume does not appear to be modified by infant maturation jscimedcentral.commums.ac.ir.
Excretion Pathways and Clearance Dynamics
Ampicillin is primarily eliminated unchanged, largely via the kidneys through renal tubular secretion and, to a lesser extent, glomerular filtration wikipedia.orgdrugs.comnih.govnih.govdrugbank.com. A significant portion of a dose is excreted unchanged in the urine within hours of administration drugs.com. For adults with normal renal function, approximately 20–64% of a single oral dose and 60–70% of a single intramuscular dose or 73–90% of a single intravenous dose are excreted unchanged in urine within 6–8 hours drugs.com. Small amounts of Ampicillin are also excreted in the feces and bile wikipedia.orgdrugs.com. Biliary and renal excretion of ampicillin can exhibit a circadian rhythm, with increased clearance observed during the active cycle compared to the resting cycle tandfonline.com. This active secretion is mediated via the anion carrier-mediated pathway tandfonline.com.
The total body clearance of ampicillin in pediatric patients aged 1 to 12 years has been reported as approximately 4.76 ml/min/kg asm.org. In infants, total body clearance ranges from 0.055 to 0.11 L/h/kg and increases with gestational and postnatal age, likely due to the maturation of renal function jscimedcentral.com. Renal clearance of ampicillin can be delayed in neonates and young infants due to incompletely developed renal function drugs.com.
Half-Life Determination in Various Physiological Contexts
The elimination half-life of Ampicillin varies depending on age and renal function. In adults with normal renal function, the half-life is typically between 0.7 and 1.5 hours drugs.comnih.gov. However, some sources report a plasma half-life of 1 to 2 hours wikipedia.orgnih.govmedicines.org.uk.
In pediatric populations, the half-life is generally longer in younger infants and decreases with maturation. In neonates aged 2–7 days, the half-life is around 4 hours; in those aged 8–14 days, it is approximately 2.8 hours; and in neonates aged 15–30 days, it is about 1.7 hours drugs.com. In infants with gestational and postnatal ages of ≤ 34 weeks and ≤ 7 days, respectively, the half-life is approximately 5.0 hours mums.ac.ir. The elimination half-life decreases with infant maturation jscimedcentral.commums.ac.ir. In older children (1 to 12 years), the half-life is shorter, around 0.77 hours asm.org. Studies in newborn infants receiving continuous intravenous infusion reported an average biological half-life of 134 minutes (approximately 2.2 hours), which was noted as being more than twice as long as that in adults at the time of the study oup.com.
Renal impairment significantly prolongs the half-life of Ampicillin. In patients with creatinine (B1669602) clearance (Clcr) less than 10 mL/minute, the half-life can range from 7.4 to 21 hours drugs.com. In patients with severe renal failure, the terminal half-life more than doubles compared to subjects with normal or mild renal impairment nih.gov. In elderly patients aged 67–76 years, the half-life can range from 1.4 to 6.2 hours due to diminished tubular secretory ability drugs.com. Pregnancy also increases the clearance of ampicillin, potentially by up to 50%, necessitating higher doses to achieve therapeutic levels wikipedia.org.
Data Table: Ampicillin Half-Life in Various Populations
| Population Group | Typical Half-Life (hours) | Source Index |
| Adults with normal renal function | 0.7 - 1.5 | drugs.comnih.gov |
| Adults with normal renal function | 1 - 2 | wikipedia.orgnih.govmedicines.org.uk |
| Neonates 2-7 days old | ~4 | drugs.com |
| Neonates 8-14 days old | ~2.8 | drugs.com |
| Neonates 15-30 days old | ~1.7 | drugs.com |
| Infants (≤ 34 weeks gestation, ≤ 7 days postnatal) | ~5.0 | mums.ac.ir |
| Children 1-12 years old | ~0.77 | asm.org |
| Newborn infants (IV infusion) | ~2.2 (134 mins) | oup.com |
| Elderly (67-76 years) | 1.4 - 6.2 | drugs.com |
| Patients with Clcr < 10 mL/minute | 7.4 - 21 | drugs.com |
| Patients on hemodialysis (off-dialysis) | ~17.4 | nih.gov |
| Patients on hemodialysis (on-dialysis) | ~2.2 | nih.gov |
PK/PD Modeling and Simulation in Infection Treatment
The antimicrobial activity of beta-lactam antibiotics like Ampicillin is considered time-dependent, meaning the efficacy is best correlated with the duration that the drug concentration in plasma remains above the minimum inhibitory concentration (MIC) of the target bacteria (fT > MIC) nih.govasm.org. PK/PD modeling and simulation are used to determine appropriate dosing regimens that achieve the desired fT > MIC target for optimal efficacy while minimizing unnecessary exposure nih.gov. Studies have shown that achieving a time above MIC of greater than 50% of the treatment period is generally associated with favorable outcomes nih.gov. Population pharmacokinetic analyses have been conducted for ampicillin, often in combination with sulbactam (B1307), to understand variability in clearance and distribution and inform dosing strategies, particularly in specific patient populations nih.gov.
Pediatric Pharmacokinetics
The pharmacokinetics of Ampicillin in pediatric patients, particularly neonates and young infants, differ significantly from those in older children and adults due to maturational changes in renal function and potentially other physiological factors drugs.comjscimedcentral.comoup.com. Studies have characterized ampicillin pharmacokinetics in various pediatric age groups, providing data on half-life, clearance, and distribution volume drugs.comjscimedcentral.commums.ac.irasm.orgoup.com. This data is crucial for developing age-appropriate dosing guidelines to ensure adequate drug exposure for therapeutic efficacy while minimizing potential toxicity in this vulnerable population drugs.com. For instance, the elimination half-life is longer and renal clearance is lower in newborns compared to older infants and children drugs.comjscimedcentral.comoup.com.
Data Table: Ampicillin PK Parameters in Pediatric Patients
| Age Group | Elimination Half-Life (hours) | Total Body Clearance (L/h/kg or ml/min/kg) | Distribution Volume (L/kg) | Source Index |
| Infants (≤ 34 weeks gestation, ≤ 7 days postnatal) | ~5.0 | ~0.055 L/h/kg | ~0.40 | mums.ac.ir |
| Infants (general, decreases with maturation) | 2.4 - 5.0 | 0.055 - 0.11 L/h/kg (increases with age) | 0.40 (independent of age) | jscimedcentral.com |
| Children (general) | ~0.8 | ~5 ml/min/kg | ~0.3 | jscimedcentral.com |
| Children 1-12 years | ~0.77 | ~4.76 ml/min/kg | ~0.32 | asm.org |
| Neonates 2-7 days old | ~4.0 | - | - | drugs.com |
| Neonates 8-14 days old | ~2.8 | - | - | drugs.com |
| Neonates 15-30 days old | ~1.7 | - | - | drugs.com |
| Newborn infants (IV infusion average) | ~2.2 (134 mins) | - | - | oup.com |
Impact of Renal Impairment on PK
Renal function is a primary determinant of Ampicillin clearance, and impairment of kidney function significantly alters its pharmacokinetics drugs.comnih.govnih.govasm.org. As renal function declines (indicated by decreased creatinine clearance), the total body clearance of ampicillin decreases, leading to higher serum concentrations and a prolonged elimination half-life drugs.comnih.govnih.govresearchgate.net. Studies have shown a negative correlation between ampicillin serum concentrations and glomerular filtration rate (GFR) researchgate.net. In patients with severe renal failure, the half-life can be substantially extended drugs.comnih.govnih.gov. Hemodialysis can remove Ampicillin from the body, and the half-life is significantly shorter during hemodialysis sessions compared to the inter-dialysis period drugs.comnih.gov. Dosage adjustments are necessary in patients with renal dysfunction to prevent drug accumulation and potential toxicity while ensuring adequate therapeutic levels drugs.comnih.gov.
Metabolic Studies and Biotransformation
Identification and Characterization of Ampicillin (B1664943) Metabolites
Ampicillin is subject to metabolism, leading to the formation of several breakdown products. While a significant portion of ampicillin is excreted unchanged, metabolic transformation does occur. Healthy subjects can metabolize about 20% of a given dose of ampicillin, with approximately 7% of the total dose excreted as metabolites in urine within 12 hours. nih.govnih.gov
The primary metabolic pathways involve the degradation of the beta-lactam ring, a characteristic feature of penicillins.
Penicilloic Acid Formation
The most well-characterized metabolic transformation of ampicillin is the hydrolysis of its beta-lactam ring, leading to the formation of penicilloic acid. nih.govwikipedia.orgontosight.ai This reaction is often catalyzed by beta-lactamase enzymes produced by bacteria as a resistance mechanism. ontosight.ai The opening of the beta-lactam ring results in the formation of ampicilloic acid, which exists as isomers, specifically (5R,6R)-penicilloic acid and its epimer (5S,6R)-penicilloic acid. nih.goviarc.frfao.org This degradation product has significantly reduced or no antibacterial activity compared to the parent compound. ontosight.ai The formation of penicilloic acid can occur through enzymatic hydrolysis by bacterial beta-lactamases or through non-enzymatic hydrolysis, particularly in aqueous solutions. researchgate.nettaylorandfrancis.com
Research has identified both (5R,6R)-ampicilloic acid and (5S,6R)-ampicilloic acid as metabolites found in plasma, bile, and urine. fao.org Studies in humans have quantified the urinary excretion of these metabolites. For instance, in one study, after an oral dose of 500 mg ampicillin, the fraction of urinary excretion after 8 hours included 3.29% of (5R,6R)-ampicilloic acid and 1.82% of its (5S,6R)-epimer. fao.org
Piperazine-2,5-dione Formation
Another known metabolic product of ampicillin is piperazine-2,5-dione. nih.goviarc.frfao.org This compound is suggested to arise from intramolecular aminolysis. nih.gov Studies investigating the reaction of ampicillin with serum albumin have shown the formation of a free piperazine-2,5-dione derivative, a process that competes with the formation of penicilloyl-protein conjugates. nih.gov This metabolite has also been detected in human urine after oral intake of ampicillin. nih.goviarc.frfao.org In a study examining urinary excretion, ampicillin piperazine-2,5-dione accounted for 0.37% of the analyzed metabolites after 8 hours. fao.org
The formation of ampicillin piperazine-2,5-dione has been observed in vitro and its preparation described in research. researchgate.netglobalresearchonline.net
Bacterial Metabolic Perturbations Induced by Ampicillin
Beyond its primary mechanism of inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) drugbank.com, ampicillin can induce significant perturbations in bacterial metabolism. These metabolic shifts can contribute to bacterial responses to the antibiotic, including the development of tolerance and resistance.
Impact on Glucose Metabolism and Glycolysis
Ampicillin has been shown to influence bacterial glucose metabolism. Research indicates that ampicillin can affect glucose abundance in bacteria as they transition from tolerance to resistance. nih.govresearchgate.netnih.gov One proposed mechanism involves ampicillin targeting the pts promoter and inhibiting pyruvate (B1213749) dehydrogenase (PDH). nih.govresearchgate.netnih.gov This action promotes glucose transport while simultaneously inhibiting glycolysis. nih.govresearchgate.netnih.gov Consequently, glucose is shunted into the pentose (B10789219) phosphate (B84403) pathway (PPP) instead of proceeding through glycolysis. nih.govresearchgate.net
Studies have demonstrated that ampicillin can inhibit PDH activity in a dose-dependent manner in Escherichia coli. nih.gov The inhibition of PDH can lead to the accumulation of pyruvate, which in turn can competitively bind with ampicillin, potentially restoring PDH activity. nih.govresearchgate.netnih.gov This metabolic shift, characterized by reduced glycolysis and changes in glucose abundance, appears to play a role in the development of ampicillin tolerance and resistance. nih.gov
Furthermore, research has explored the link between glycolysis and ampicillin resistance in Streptococcus agalactiae. Studies suggest that glycolysis is significantly repressed in ampicillin-resistant strains. tandfonline.com Reactivating glycolysis, for example, through the addition of exogenous fructose, has been shown to increase ampicillin uptake and restore sensitivity in resistant bacteria. tandfonline.com This highlights the critical role of glycolysis in the efficacy of ampicillin.
Reactive Oxygen Species (ROS) Generation and Oxidative Damage
Treatment with beta-lactam antibiotics, including ampicillin, can lead to increased generation of reactive oxygen species (ROS) in bacteria. frontiersin.orgasm.orgnih.gov This increase in ROS levels contributes to oxidative stress and can cause damage to bacterial cellular components, such as DNA and RNA. frontiersin.orgpnas.org
Studies have quantified the increase in ROS levels induced by ampicillin treatment in Escherichia coli. One study reported that ampicillin treatment resulted in a 174% ± 11% increase in reactive oxygen species levels. frontiersin.org This oxidative stress can lead to oxidative damage, as evidenced by elevated levels of markers like 8-OHdG and 8-OHG, which indicate damage to bacterial DNA and RNA, respectively. frontiersin.org Ampicillin treatment has been associated with ROS-dependent DNA damage in bacteria. pnas.org
The generation of ROS is considered an additional mode of bactericidal action for some antibiotics. asm.org While ampicillin's primary mechanism is cell wall synthesis inhibition, the induction of oxidative stress through ROS production appears to contribute to its lethal effects. frontiersin.orgasm.orgnih.gov
Amino Acid Metabolism Alterations
Ampicillin can also induce alterations in bacterial amino acid metabolism. Proteomic analysis of Escherichia coli exposed to subinhibitory concentrations of ampicillin has revealed changes in the expression of proteins involved in various metabolic pathways, including amino acid metabolism. tandfonline.com A significant proportion of differential proteins observed were involved in metabolic pathways, with a majority showing decreased expression in the presence of ampicillin. tandfonline.com
In some instances, exposure to beta-lactam antibiotics, including ampicillin, has been linked to a selective upregulation of specific amino acids. frontiersin.org This upregulation may represent a metabolic adaptation by bacteria to counteract oxidative damage induced by the antibiotic, as some amino acids are associated with cellular repair mechanisms. frontiersin.org
Furthermore, studies on the impact of ampicillin on gut microbiota have suggested that ampicillin can stimulate certain bacterial metabolic functions, including aspects of amino acid metabolism. researchgate.net For example, metabolism of D-arginine and D-ornithine was observed to be stimulated by ampicillin in one study. researchgate.net
Host Metabolism Interactions
Ampicillin interacts with host metabolism primarily through its pharmacokinetic processes, including limited biotransformation and interactions with host proteins and physiological systems.
Ampicillin is largely excreted unchanged in the urine in mammals. drugs.comnih.govrxlist.comwikidoc.orgfda.govmsdvetmanual.com Studies in healthy human subjects indicate that approximately 20% of a given dose (250-500 mg) of ampicillin is metabolized. nih.govnih.gov Within 12 hours, about 7% of the total dose is excreted as metabolites in urine. nih.govnih.gov
Metabolites of ampicillin identified in human urine include (5R,6R)-penicilloic acid, (5S,6R)-penicilloic acid (epimers), and ampicillin piperazine-2,5-dione. nih.govnih.govnih.govfao.org The formation of penicilloic acid derivatives involves the hydrolysis of the beta-lactam ring. wikipedia.orgpreprints.orgnih.gov One study using liquid chromatography/mass spectrometry identified the (3S,5R) and (3S,5S) epimers of ampicillin penilloic acid in human urine, suggesting that only one epimer is eliminated from the body while the other arises from interconversion in the urine sample. nih.gov The component produced in vivo is speculated to be the (3S,5R) epimer of ampicillin penilloic acid. nih.gov
The active form of ampicillin appears in bile in higher concentrations than in serum. fda.gov In rats, excretion in bile and urine accounted for 75.6% of the administered dose, with 69.5% being unchanged ampicillin and 6.1% being metabolites. fao.org
Ampicillin exhibits low plasma protein binding in humans, averaging about 20%, compared to 60% to 90% for other penicillins. drugs.comnih.govrxlist.comwikidoc.orgfda.govwikipedia.org This low binding influences its distribution throughout body tissues and fluids. Ampicillin diffuses readily into most body tissues and fluids, although penetration into the cerebrospinal fluid and brain is limited unless the meninges are inflamed. drugs.comnih.govrxlist.comwikidoc.orgfda.govwikipedia.org
Host factors can influence ampicillin pharmacokinetics. For instance, pregnancy increases the clearance of ampicillin, necessitating higher doses to achieve therapeutic levels. wikipedia.org Ampicillin crosses the placenta and is found in amniotic fluid at concentrations 50-100% of maternal plasma levels. wikipedia.org In neonates, renal function is not fully developed, leading to a longer half-life and lower renal clearance of ampicillin compared to adults. drugs.comfda.govwikipedia.orgresearchgate.net
Research also suggests that ampicillin can interact with host metabolism indirectly through its effects on the gut microbiome. Studies in mice have shown that perinatal ampicillin administration significantly alters the mother's bile acid metabolism, although it has minimal influence on infant bile acid levels. biorxiv.orgsciencecast.org Untargeted metabolomics of fecal samples from mouse dams and infants identified bile acids and related cholane (B1240273) steroids as particularly sensitive to ampicillin treatment. sciencecast.org Bile acids, modified by the gut microbiome, act as mediators in the communication between microbiota and the host. biorxiv.orgsciencecast.org
Furthermore, ampicillin-induced alterations in gut flora in rats have been shown to decrease the ability to excrete toxic metals like mercury. nih.gov This is attributed to the altered gut microbiota impacting detoxification enzymes and xenobiotic-metabolizing and transporting host proteins. nih.gov
Data Table: Ampicillin Metabolism and Excretion
| Species | Route of Administration | % Excreted Unchanged (Urine) | % Excreted as Metabolites (Urine) | Major Metabolites Identified | Source |
| Human | Oral/Intravenous | Largely unchanged drugs.comnih.govrxlist.comwikidoc.orgfda.govmsdvetmanual.com (approx. 80% nih.govnih.gov) | Approx. 20% nih.govnih.gov | (5R,6R)-penicilloic acid, (5S,6R)-penicilloic acid, ampicillin piperazine-2,5-dione, (3S,5R)-ampicillin penilloic acid, (3S,5S)-ampicillin penilloic acid nih.govnih.govnih.govfao.org | nih.govnih.govnih.govfao.org |
| Rat | Intraperitoneal | 69.5% (Bile and Urine) fao.org | 6.1% (Bile and Urine) fao.org | (5R,6R)-ampicilloic acid, (5S,6R)-ampicilloic acid, ampicillin piperazine-2,5-dione fao.org | fao.org |
Data Table: Ampicillin Protein Binding
| Species | Plasma Protein Binding (%) | Source |
| Human | 20% drugs.comnih.govrxlist.comwikidoc.orgfda.govwikipedia.org | drugs.comnih.govrxlist.comwikidoc.orgfda.govwikipedia.org |
Detailed Research Findings:
A study in rats showed that following intraperitoneal injection, ampicillin was distributed throughout major organ systems, with a serum half-life of approximately 27 minutes. nih.goviarc.fr Tissue levels in lung, muscle, heart, testicle, and spleen were lower compared to serum levels. nih.gov Hepatic penetration was higher than that of cephalothin. nih.gov
Research investigating the impact of perinatal ampicillin administration in murine models demonstrated significant alterations in the mother's bile acid metabolism. biorxiv.orgsciencecast.org Untargeted metabolomics revealed that bile acids and related cholane steroids were particularly sensitive to ampicillin exposure. sciencecast.org
Studies in rats have indicated that ampicillin treatment can lead to altered gut flora, which subsequently decreases the fecal excretion of toxic metals such as mercury. nih.gov This effect is thought to be mediated by the influence of the altered microbiota on host detoxification pathways and protein transporters. nih.gov
In mice, typical doses of ampicillin were found to affect the diversity and structure of the gut microbiota, leading to changes in metabolite abundance, including a significant increase in succinate (B1194679) and a reduction in butyrate. frontiersin.org These metabolic alterations were associated with an increased intestinal immune response. frontiersin.org
Drug Interactions and Clinical Implications
Synergistic Antimicrobial Combinations
Aminoglycoside Synergism
The combination of L-Ampicillin with aminoglycoside antibiotics demonstrates a well-documented synergistic effect against various bacterial species, notably enterococci and Group B streptococci. nih.govoup.comnih.gov This synergy is clinically significant, particularly in treating serious infections where a bactericidal effect is paramount. The mechanism underlying this synergy, especially in enterococci, involves L-Ampicillin's ability to inhibit bacterial cell wall synthesis. oup.com This action is believed to enhance the intracellular uptake of the aminoglycoside, which then inhibits protein synthesis at the ribosomal level, leading to a more potent bactericidal outcome than either agent alone. oup.com
Research has consistently shown this synergistic activity in vitro. For instance, studies have demonstrated bactericidal synergy between ampicillin (B1664943) and aminoglycosides like gentamicin (B1671437) and streptomycin against strains of lactobacilli that are tolerant to beta-lactam antibiotics alone. asm.org Similarly, the combination has proven effective against aminoglycoside-resistant Group B streptococci. nih.govasm.org This synergistic relationship allows for effective eradication of pathogens that might be resistant to monotherapy. asm.org
Table 1: In Vitro Synergism of Ampicillin-Aminoglycoside Combinations
| Bacterial Species | Aminoglycoside | Outcome |
|---|---|---|
| Group B Streptococci | Gentamicin, Tobramycin, Kanamycin, Amikacin | Synergy demonstrated in all tested combinations. nih.gov |
| Enterococci | Gentamicin, Streptomycin | Facilitated intracellular uptake of the aminoglycoside leads to a bactericidal effect. oup.com |
Interactions Affecting Ampicillin's Pharmacokinetics
Probenecid Co-administration
The co-administration of Probenecid with L-Ampicillin significantly alters the pharmacokinetic profile of the antibiotic. nih.govnih.gov Probenecid is known to competitively inhibit the renal tubular secretion of weak organic acids, a category that includes penicillin antibiotics like ampicillin. glowm.comdrugbank.com This inhibition leads to a decrease in the renal clearance of L-Ampicillin, resulting in higher and more sustained plasma concentrations. nih.govnih.gov
This interaction is clinically utilized to enhance the therapeutic efficacy of L-Ampicillin. By prolonging its half-life in the plasma, the dosing interval can be extended, or higher peak concentrations can be achieved, which is beneficial in treating less susceptible organisms. nih.gov A study comparing the pharmacokinetics of an ampicillin/probenecid combination formulation demonstrated this effect clearly. nih.gov
Table 2: Pharmacokinetic Parameters of Ampicillin with and without Probenecid
| Pharmacokinetic Parameter | Ampicillin Alone (Test Formulation) | Ampicillin with Probenecid (Reference Formulation) |
|---|---|---|
| Cmax (µg/mL) | 13.45 (SD 3.43) | 15.04 (SD 5.68) |
| Tmax (hours) | 1.58 (SD 0.49) | 1.78 (SD 0.55) |
| AUC(0-24) (µg/mL/h) | 50.78 (SD 13.39) | 57.44 (SD 17.27) |
| AUC(0-infinity) (µg/mL/h) | 51.95 (SD 13.45) | 58.74 (SD 17.19) |
Data from a study on a combination formulation. Cmax = Maximum plasma concentration; Tmax = Time to maximum concentration; AUC = Area under the curve. nih.gov
Interactions Affecting Other Medications
Oral Contraceptive Efficacy Modulation
The potential interaction between L-Ampicillin and oral contraceptives has been a subject of considerable discussion and research, though the clinical significance remains debated. The proposed mechanism suggests that broad-spectrum antibiotics like ampicillin can alter the normal gut flora. nih.govresearchgate.net This disruption may interfere with the enterohepatic recirculation of estrogen metabolites. nih.gov Specifically, bacterial enzymes in the gut are responsible for hydrolyzing estrogen conjugates, allowing the active hormone to be reabsorbed. A reduction in these bacteria could theoretically lead to lower plasma concentrations of ethinylestradiol, potentially compromising contraceptive efficacy. nih.govresearchgate.net
However, clinical evidence supporting a significant interaction is not definitive. Several pharmacokinetic studies have failed to show a consistent or significant decrease in the plasma concentrations of oral contraceptive steroids in women taking ampicillin. nih.govsemopenalex.org One study involving eleven women found that while taking ampicillin, all cycles appeared to be anovulatory, and there was no significant impact on serum estradiol, progesterone, luteinizing hormone, or follicle-stimulating hormone levels. nih.gov Therefore, while a theoretical mechanism for interaction exists, its clinical impact on the majority of users appears to be minimal. semopenalex.org
Anticoagulant Activity Potentiation
There is evidence to suggest that penicillins, including L-Ampicillin, may potentiate the effects of oral anticoagulants such as warfarin. drugbank.comdrugs.com The primary proposed mechanism for this interaction is the inhibition of platelet aggregation by high doses of penicillins. drugs.com This can increase the risk of bleeding in patients concurrently treated with anticoagulants.
Case reports have described increases in prothrombin time and International Normalized Ratio (INR), as well as bleeding events in patients on stable anticoagulant therapy after initiating penicillin treatment. drugs.com While this interaction has been more commonly reported with large, intravenous doses of certain penicillins, it has also been observed with standard oral doses. drugs.com Caution is therefore advised when L-Ampicillin is prescribed to patients receiving oral anticoagulant therapy, with recommendations for more frequent monitoring of their INR. drugs.com
Vaccine Efficacy Interactions
The interaction between ampicillin and vaccine efficacy is complex, with research indicating both potential reduction in effectiveness, particularly with live oral vaccines, and enhancement of the immune response in specific contexts. The outcome of this interaction often depends on the type of vaccine administered and the mechanism by which the vaccine elicits an immune response.
For live attenuated oral vaccines, such as the typhoid vaccine, concurrent use of antibiotics like ampicillin can diminish the vaccine's therapeutic efficacy. drugbank.compacehospital.com The antibiotic can eliminate the live bacteria in the vaccine strain before it can multiply sufficiently to induce a protective immune response. It is generally recommended that live, attenuated oral typhoid vaccines not be administered during, and for at least three days after, treatment with antibiotics. drugs.com Similarly, ampicillin may interfere with the immunological response to the cholera vaccine. pacehospital.com
Broader studies on antibiotic use in infants and children have also suggested a link between the administration of antibiotics and a compromised immune response to several routine vaccines. sciencenews.orgflinders.edu.au Antibiotic use in the first two years of life has been associated with lower antibody responses to vaccines for polio, diphtheria-tetanus-pertussis, Haemophilus influenzae type b, and pneumococcal disease. sciencenews.orgumn.edu This effect is thought to be related to the disruption of the gut microbiome, which plays a crucial role in shaping the immune system. flinders.edu.au
Conversely, some preclinical studies have demonstrated that ampicillin can enhance the antibody response to certain vaccines. In a mouse model, the concurrent administration of ampicillin with the oral live-attenuated Salmonella enterica serovar Typhi vaccine (Ty21a) was found to significantly enhance the B-cell response, the antigen-specific T-cell response, and the protective immune response. nih.gov Researchers observed that ampicillin improved the humoral immune response not only to the vaccine itself but also to protein antigens and DNA vaccines carried by the Ty21a vector. nih.gov For instance, total antibody levels in the ampicillin-treated group at day 21 were significantly higher than in the control group. nih.gov This enhancing effect was also seen with antibody levels directed toward the lipopolysaccharide (LPS) of the bacteria. nih.gov
The table below summarizes findings from a key study investigating the enhancing effect of ampicillin on the immune response to the Ty21a vaccine in a mouse model.
Table 1: Effect of Ampicillin on Antibody Response to Oral Ty21a Vaccine in Mice
| Antibody Measured | Time Point | Result with Ampicillin Co-administration | Significance |
|---|---|---|---|
| Anti-LPS IgM | Day 21 | Significantly Enhanced | P < 0.05 nih.gov |
| Total Anti-LPS Antibody | Day 21 | Significantly Enhanced | P < 0.005 nih.gov |
| Anti-Tetanus Toxoid IgG2a | Day 7 & 21 | Significantly Enhanced | P < 0.05 & P < 0.005, respectively nih.gov |
| Anti-HBsAg IgM | Day 7 & 21 | Significantly Enhanced | P < 0.005 & P < 0.01, respectively nih.gov |
| Total Anti-HBsAg Antibody | Day 7 & 21 | Significantly Enhanced | P < 0.05 (both time points) nih.gov |
LPS: Lipopolysaccharide; HBsAg: Hepatitis B surface antigen. Data reflects response to Ty21a carrying a DNA vaccine encoding for HBsAg or a protein antigen from tetanus toxoid.
Immunomodulatory Effects Research
Direct Effects on Host Immune Cells
L-Ampicillin has been observed to exert direct effects on a range of host immune cells, including those involved in both the innate and adaptive immune systems. These effects encompass the modulation of cytokine production, alterations in phagocytic and bactericidal capacities, and influences on the activity of lymphocytes and macrophages.
The production of cytokines, the signaling molecules of the immune system, can be influenced by L-Ampicillin. Research has shown that in a model of ampicillin-induced intestinal dysbiosis, there was a notable decrease in the expression of the pro-inflammatory cytokines Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in animals treated with specific probiotics, suggesting an indirect modulatory role for ampicillin (B1664943) in this context. nih.gov In a direct assessment of its impact on human immune cells, a study investigating the effects of ampicillin and a sulbactam (B1307)/ampicillin combination found no evidence of immunodepressive activity on the production of Interleukin-2 (IL-2) and Immunoglobulin A (IgA) by peripheral mononuclear cells. nih.gov
The ability of phagocytic cells, such as neutrophils and macrophages, to engulf and destroy pathogens is a cornerstone of the innate immune response. Some evidence suggests that ampicillin may have a minor inhibitory effect on the myeloperoxidase activity and phagocytic capabilities of neutrophils. nih.gov However, the direct impact on the bactericidal capacity of these cells remains an area requiring more definitive research. The penetration of beta-lactam antibiotics like penicillin G into polymorphonuclear lymphocytes has been reported to be poor, with no observed intracellular effect on Staphylococcus aureus.
Further research with quantitative data is necessary to fully elucidate the effects of L-Ampicillin on the phagocytic and bactericidal functions of different phagocyte populations.
Table 1: Effects of L-Ampicillin on Phagocytic and Bactericidal Capacities
| Immune Cell Type | Phagocytic Activity | Bactericidal Capacity |
| Neutrophils | Potentially slight inhibition | Data inconclusive |
| Macrophages | Data not available | Data not available |
L-Ampicillin has been shown to modulate the activity of lymphocytes. One study demonstrated that ampicillin can modulate the proliferative response of human lymphocytes to the mitogen phytohaemagglutinin (PHA). researchgate.net The direction of this modulation, whether enhancement or suppression, was dependent on the concentration of PHA used. researchgate.net Conversely, another study found no immunodepressive effect of ampicillin or a sulbactam/ampicillin combination on the proliferative response of peripheral mononuclear cells. nih.gov
The influence of L-Ampicillin on macrophage polarization, the process by which macrophages adopt different functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is an area that requires further investigation. Understanding how L-Ampicillin may shift this balance is crucial for a complete picture of its immunomodulatory profile.
Table 2: Influence of L-Ampicillin on Lymphocyte and Macrophage Activity Markers
| Cell Type | Activity Marker | Observed Effect of L-Ampicillin |
| Lymphocytes | Proliferation (in response to PHA) | Modulated (dose-dependent) researchgate.net |
| Lymphocytes | Proliferation (general) | No immunodepressive effect nih.gov |
| Macrophages | M1/M2 Polarization Markers | Data not available |
Impact on Adaptive Immune Responses
The adaptive immune system, characterized by its specificity and memory, is also subject to the influence of L-Ampicillin. This includes its effects on antigen-specific immune responses and the activation and function of B-cells and T-cells.
The generation of an immune response to a specific antigen can be subtly altered by the presence of L-Ampicillin. One study in rabbits immunized with sheep red blood cells found no significant change in the total serum protein content or antibody titer after the administration of ampicillin, suggesting that, in this model, it did not adversely affect the specific humoral immune response. nih.gov The fact that monoclonal antibodies have been successfully raised against ampicillin itself indicates that the molecule can be recognized as an antigen by the immune system. nih.gov
Research has indicated that L-Ampicillin can influence the behavior of B-cells and T-cells, the key players in adaptive immunity. A study involving a combination of antibiotics, including ampicillin, showed an increase in the frequency of IL-10-producing regulatory B-cells, a subset of B-cells with immunosuppressive functions. researchgate.net
Regarding T-cells, investigations into the effects of ampicillin on human T-cell gene expression have revealed an upregulation of genes associated with T helper 2 (Th2) and T regulatory (Treg) cell differentiation. This suggests a potential skewing of the T-cell response towards humoral immunity and immune tolerance.
Further research is needed to delineate the direct and independent effects of L-Ampicillin on the activation, proliferation, and effector functions of different B-cell and T-cell subsets.
Influence on Gut Microbiota and Host Immunity
L-Ampicillin, a broad-spectrum antibiotic, exerts a significant influence on the complex ecosystem of the gut microbiota and, consequently, on host immunity. Its use can lead to substantial alterations in the composition, diversity, and metabolic function of intestinal microorganisms. news-medical.netnih.gov This disruption of the microbial equilibrium, known as dysbiosis, can have cascading effects on the host's immune system, which is intricately linked with the gut microbiome. nih.govnih.gov
The impact can be drastic; one study in mice found that a two-week course of ampicillin induced a state that appeared to be germ-free, with no bacterial DNA being detectable. nih.gov However, this elimination is not always complete. Following the cessation of treatment, bacteria reappeared, but the composition of the recovering microbiota was markedly different from that of untreated subjects, indicating that the recolonization process is influenced by the remaining suppressed bacteria and the environment, and may not lead to a full return to the original state. nih.gov These alterations can be long-lasting and, in some cases, may cause irreversible changes to the intestinal microbiota. nih.gov
The host's immune system is closely intertwined with the gut microbiota, and L-Ampicillin-induced dysbiosis can therefore modulate immune responses. The gut microbiota plays a crucial role in the maturation and proper functioning of the immune system, and its disruption can lead to immunological changes. nih.gov Research in animal models has shown that ampicillin treatment can reduce the expression of innate cytokines and have a lasting impact on certain immune cells, such as natural killer T cells, and a more transient effect on regulatory T cells. nih.gov In neonates, exposure to broad-spectrum ampicillin has been associated with deficiencies in colonic regulatory T cells, which are critical for immune tolerance. news-medical.net This disruption of the gut-liver axis can also lead to significant alterations in gene expression in both the gut and the liver. mdpi.combohrium.com
| Bacterial Phylum/Genus | Observed Change | Reference |
|---|---|---|
| Proteobacteria | Increase | frontiersin.orgfrontiersin.org |
| Bacteroidetes | Decrease | frontiersin.org |
| Firmicutes | Decrease | frontiersin.org |
| Lactobacillus | Decrease | nih.gov |
| Bifidobacterium | Decrease | nih.gov |
| Enterococcus | Increase | nih.gov |
Role in Antibiotic-Associated Diarrhea and Dysbacteriosis
One of the most well-documented clinical consequences of the dysbacteriosis induced by L-Ampicillin is antibiotic-associated diarrhea (AAD). researchgate.netnih.gov AAD is a common adverse effect of antibiotic therapy, with prevalence estimates ranging from 5% to 39%. mdpi.com A prospective clinical study focusing on ampicillin found that 16% of patients experienced a change in bowel habits, and 4.5% developed diarrhea. nih.gov
The mechanisms underlying L-Ampicillin-induced diarrhea are directly linked to the disruption of the gut microbiota. pnrjournal.com The reduction of normal bacterial flora impairs the digestion of carbohydrates in the colon. This leads to an increase in undigested carbohydrates, resulting in osmotic diarrhea. pnrjournal.com Furthermore, the diminished bacterial population leads to reduced fermentation of carbohydrates into short-chain fatty acids, which are crucial for the absorption of water and salt in the intestine. pnrjournal.com
Due to its reliable effect on the gut flora, ampicillin is frequently used in preclinical research to establish animal models of dysbacteriosis and AAD. frontiersin.orgnih.gov These models are invaluable for studying the pathophysiology of the condition and for evaluating potential therapeutic interventions. In such models, ampicillin administration has been shown to trigger a significant inflammatory response in the colon. Research in mice demonstrated that ampicillin-induced AAD was associated with a significant increase in the colonic levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Concurrently, a decrease in the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) and Secretory Immunoglobulin A (SIgA), which plays a key role in mucosal immunity, was observed. frontiersin.org These findings highlight the direct link between L-Ampicillin-induced dysbiosis, intestinal inflammation, and the onset of diarrhea.
| Immune Marker | Effect of L-Ampicillin Administration | Reference |
|---|---|---|
| IL-6 (Pro-inflammatory Cytokine) | Increase | frontiersin.org |
| IL-1β (Pro-inflammatory Cytokine) | Increase | frontiersin.org |
| TNF-α (Pro-inflammatory Cytokine) | Increase | frontiersin.org |
| IL-10 (Anti-inflammatory Cytokine) | Decrease | frontiersin.org |
| Secretory Immunoglobulin A (SIgA) | Decrease | frontiersin.org |
Analytical Methodologies for Ampicillin Quantification and Detection
Chromatographic Techniques
Chromatographic methods are widely utilized for the separation and quantification of ampicillin (B1664943), often providing high specificity and the ability to separate the target compound from impurities or matrix components.
High-Performance Liquid Chromatography (HPLC) is a prevalent technique for ampicillin analysis, frequently coupled with different detection methods. HPLC offers advantages in specificity, sensitivity, efficiency, and reproducibility for ampicillin determination ijrpc.com. Various detection modes can be employed, including UV-Visible spectrophotometry and fluorescence detection ijrpc.com.
Several studies detail HPLC methods for ampicillin quantification in diverse samples. A reversed-phase HPLC method with UV detection at 254 nm was developed for the determination of ampicillin in human serum. This method utilized a C18 column and a mobile phase of deionized water acidified with 0.1% acetic acid and acetonitrile (B52724) (80:20 v/v) at a flow rate of 1.0 mL/min. The total run time was 10 minutes ijrpc.com. The method demonstrated satisfactory linearity, accuracy, precision, and specificity ijrpc.com.
Another reversed-phase HPLC method employed a C18 column with a mobile phase of acetonitrile and water (60:40 v/v), adjusted to pH 4 with orthophosphoric acid, and UV detection at 240 nm. This method was capable of simultaneously separating and quantifying ampicillin alongside dicloxacillin (B1670480) and its impurity, 6-aminopenicillanic acid (APA) oup.comresearchgate.net. The method showed linearity in the range of 5–40 µg/mL for ampicillin oup.comresearchgate.net.
HPLC with UV detection at 215 nm using a C18 column and a mobile phase of dihydrogen phosphate (B84403) (pH 3.5) and acetonitrile (87.5:12.5 v/v) at a flow rate of 1.00 mL/min has also been reported for ampicillin determination in human plasma. This method involved sample preparation via precipitation with perchloric acid and showed a limit of detection of 0.15 µg/mL and linearity from 0.30 to 100.00 µg/mL oup.com.
An HPLC-UV method for ampicillin in human serum utilized a protein precipitation protocol followed by separation on a C18 reverse-phase column with gradient elution. The method was linear from 2-128 mg/L and demonstrated good precision and accuracy nih.gov.
Data from various HPLC methods for ampicillin analysis:
| Method Type | Column | Mobile Phase | Detection Wavelength | Matrix | Linearity Range | LOD |
| RP-HPLC-UV | C18 | Water (0.1% acetic acid) + Acetonitrile (80:20) | 254 nm | Human serum | Not specified in snippet | Not specified |
| RP-HPLC-UV | C18 | Acetonitrile + Water (60:40), pH 4 (H₃PO₄) | 240 nm | Pure form, mixture | 5–40 µg/mL | Not specified |
| LC-DAD | C18 | Dihydrogen phosphate (pH 3.5) + Acetonitrile (87.5:12.5) | 215 nm | Human plasma | 0.30–100.00 µg/mL | 0.15 µg/mL |
| HPLC-UV | C18 Reverse-phase | Gradient elution | UV | Human serum | 2-128 mg/L | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of ampicillin, particularly in complex biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it suitable for trace analysis. rsc.org
An LC-MS/MS method for the simultaneous determination of ampicillin and sulbactam (B1307) in human plasma involved protein precipitation with acetonitrile. ajpaonline.com The separation was performed on a Biobasic AX column with a mobile phase of 10mM Ammonium acetate (B1210297) and Acetonitrile (60:40, v/v). ajpaonline.com Detection was carried out in negative ionization mode using multiple reaction monitoring (MRM), monitoring transitions at m/z 348.1 → 206.8 for ampicillin. ajpaonline.com This method showed linearity from 0.1040 µg/mL to 10.1562 µg/mL for ampicillin, with intra-day and inter-day precision within 3.50% and accuracy between 96.27% and 103.59%. The limit of detection for ampicillin was 0.026 µg/mL. ajpaonline.com
Another SPE-LC-MS/MS method for ampicillin in human plasma used amoxicillin (B794) as an internal standard and reversed-phase C18 chromatography with an aqueous mobile phase (acetonitrile, 80:20 v/v) containing 0.1% formic acid. researchgate.net This method had a lower limit of quantification (LLOQ) of 0.1 µg/mL and a recovery of 94.38% ± 4.05%. researchgate.net
LC-MS/MS has also been applied for the screening and quantification of ampicillin residues in water and chicken tissues, demonstrating its utility in environmental and food safety analysis. rsc.orgresearchgate.net
Data from LC-MS/MS methods for ampicillin analysis:
| Method Type | Column | Mobile Phase | Ionization Mode | MRM Transitions | Matrix | Linearity Range | LLOQ | LOD |
| LC-MS/MS | Biobasic AX | 10mM Ammonium acetate + Acetonitrile (60:40) | Negative | 348.1 → 206.8 | Human plasma | 0.1040–10.1562 µg/mL | Not specified | 0.026 µg/mL |
| SPE-LC-MS/MS | C18 Reversed-phase | Aqueous (Acetonitrile, 80:20) + 0.1% formic acid | Not specified | Not specified | Human plasma | Not specified | 0.1 µg/mL | Not specified |
| LC-MS/MS | C18 | Gradient elution (water and acetonitrile) | Positive/Negative | MRM | Chicken tissues | Not specified | 10 ng/g | 6 ng/g |
| LC-MS/MS | Not specified | Not specified | Not specified | Not specified | Water | 5–200 ng/mL | 0.1–5 ng/mL | 0.01–0.81 ng/mL |
Spectroscopic Methods
Spectroscopic techniques provide alternative approaches for ampicillin analysis, often relying on the compound's interaction with light or other forms of electromagnetic radiation.
Spectrophotometry, particularly UV-Vis spectrophotometry, is a common method for ampicillin determination, often involving reactions that produce a chromophore. Ampicillin has a UV absorption band. jst.go.jp
A simple kinetic-based spectrophotometric method for ampicillin quantification in pharmaceutical preparations and human urine relies on its hydrolytic degradation in strong alkaline solution in the presence of Ni(II) ions as catalysts. The reaction rate is monitored at 265 nm. jst.go.jp This method is valid over a concentration interval of 3.49–55.84 µg/mL, with a detection limit of 2.58 µg/mL. jst.go.jp
Another spectrophotometric method involves the oxidative coupling reaction of ampicillin with sulfanilic acid in the presence of sodium hypochlorite (B82951) in a basic medium, forming a stable yellow chromogen with maximum absorption at 400 nm. medicopublication.com This method was linear over the range of 50-300 µg/mL. medicopublication.com
Difference spectrophotometry can be used to determine ampicillin in mixtures by exploiting the pH-dependent change in ampicillin's absorbance between 250 and 275 nm. psu.edu Ampicillin's absorbance is greater at pH 5 than at pH 9, while the absorbance of some other penicillins remains unchanged. psu.edu Measuring the absorbance difference at 268 nm between solutions at pH 5 and pH 9 allows for ampicillin quantification. psu.edu
An indirect UV-Vis spectrophotometric method for ampicillin determination is based on the degradation of ampicillin under alkaline conditions and the subsequent formation of a complex between the degradation products and Ni2+. This complex exhibits a characteristic absorption peak at 269 nm. rsc.orgrsc.org The method showed a linear range of 17.47–69.88 µg/mL, a detection limit of 0.52 µg/mL, and good recovery rates. rsc.orgrsc.org
Spectrophotometric methods have also been developed based on the acid degradation of ampicillin at elevated temperatures in the presence of a copper salt, forming a compound with an absorption maximum at 320 nm. psu.edu
Spectrofluorimetry, which measures the fluorescence intensity of a substance, can be used for ampicillin determination, often after derivatization or under specific reaction conditions that induce fluorescence. jst.go.jp
A spectrofluorimetric method based on the metal-ion catalyzed degradation of ampicillin in micellar media has been reported. researchgate.net Another fluorescence assay involves the conversion of ampicillin to its penicilloate, followed by heating in the presence of biological reducing agents like ascorbic acid or reduced glutathione, which catalyze the development of fluorescence. nih.gov These methods can be useful for estimating ampicillin concentrations and examining beta-lactamase activity. nih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for the identification and characterization of ampicillin, providing information about its functional groups and molecular structure. FT-IR can also be used for quantitative analysis and to assess compatibility with excipients in pharmaceutical formulations. psu.edusapub.orgunesp.brajol.infoumsu.ac.ir
FT-IR spectroscopy involves measuring the absorption or transmission of infrared light by a sample, producing a spectrum with characteristic peaks corresponding to specific molecular vibrations. ajol.info For ampicillin, the region between 1800 and 1700 cm⁻¹ is particularly relevant, corresponding to a carbonyl group in the molecule, and can be used for quantitative analysis. psu.edusapub.org
FT-IR has been used to quantify ampicillin sodium in powder for injection, with a method validated over a concentration range of 1.0 to 3.0 mg. psu.edusapub.orgunesp.br This technique offers the advantage of not requiring organic solvents, making it an environmentally friendly alternative for routine analysis. psu.edusapub.org
FT-IR spectroscopy is also employed to evaluate potential incompatibilities between ampicillin and excipients by examining changes in the characteristic absorption bands. ajol.infoumsu.ac.ir The absence of new peaks in the FT-IR spectrum of a mixture indicates no significant chemical reactions have occurred. ajol.info
Electrochemical and Kinetic Methods
Electrochemical and kinetic methods offer sensitive and often cost-effective approaches for the determination of electroactive compounds like Ampicillin. These methods typically rely on the electrochemical behavior of the molecule or the kinetics of its degradation or reaction with specific reagents.
Polarography
Polarography is an electrochemical technique that measures the current-voltage relationship during the electrolysis of a solution. It has been applied to the determination of Ampicillin, often by analyzing its degradation products. For instance, the alkaline hydrolysis product of Ampicillin exhibits specific reduction waves that can be measured polarographically. In strong alkaline solutions (pH 12), two reduction waves may be observed, with the first wave often utilized for analytical quantification due to its linear relationship with concentration over a specific range tandfonline.com. Another polarographic approach involves treating penicillins, including Ampicillin, with nitrous acid to form nitroso derivatives, which exhibit reduction waves measurable by direct current and differential pulse polarography nih.gov. These polarographic methods have been applied to the analysis of Ampicillin in pharmaceutical dosage forms tandfonline.comuchile.cl. While these studies primarily address Ampicillin, the electrochemical properties of L-Ampicillin would likely be similar, suggesting that polarographic techniques could be adapted for its analysis, potentially with sample preparation steps that consider enantiomeric purity.
Flow Injection Analysis
Flow Injection Analysis (FIA) is an automated technique where a sample is injected into a continuous flow of a carrier stream, mixing with reagents before reaching a detector. FIA systems coupled with various detectors, including spectrophotometric and electrochemical detectors, have been developed for the rapid determination of Ampicillin. Methods based on the reaction of Ampicillin with specific chromogenic reagents and subsequent spectrophotometric detection within an FIA system have been reported researchgate.netmedicopublication.com. Chemiluminescence detection has also been integrated into FIA systems for Ampicillin analysis, utilizing reactions where Ampicillin enhances or participates in a light-emitting process lew.ronih.gov. These FIA methods offer advantages in terms of speed and sample throughput for Ampicillin quantification in pharmaceutical preparations and other matrices scirp.orgnih.gov. Applying FIA to L-Ampicillin analysis would likely involve similar reaction schemes and detection principles, with potential considerations for enantiomeric separation if required.
Enzyme-Based Detection Methods for Environmental Samples
Enzyme-based detection methods leverage the specific interaction between enzymes and their substrates or inhibitors for analytical purposes. For β-lactam antibiotics like Ampicillin, enzymes such as β-lactamase, which catalyzes the hydrolysis of the β-lactam ring, are particularly relevant. These methods are often employed for the detection of antibiotics in environmental samples due to their potential for high sensitivity and selectivity.
Enzyme-based assays for Ampicillin detection in environmental water samples have been developed. One approach utilizes the oxidation of Ampicillin by enzymes like Chloroperoxidase (CPO), producing a fluorescent byproduct whose signal is proportional to the initial Ampicillin concentration frontiersin.orgresearchgate.net. This method has shown applicability in various water matrices, including urban and wastewater treatment plant effluents frontiersin.orgresearchgate.net. Another study describes fluorescence biosensors that detect Ampicillin by measuring fluorescent byproducts formed when the antibiotic is broken down by β-lactamase enzymes azosensors.com. Paper-based enzyme competition assays have also been explored for detecting β-lactam antibiotics, including Ampicillin, by observing the competitive inhibition of an enzymatic reaction acs.org. These enzyme-based methods, primarily developed for Ampicillin, could potentially be adapted for L-Ampicillin detection in environmental samples, although ensuring enantioselectivity would be a critical factor if the method needs to distinguish between enantiomers.
Method Validation and Application in Biological and Environmental Matrices
The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for intended applications. Validation typically involves assessing parameters such as linearity, range, accuracy, precision, detection limit (LOD), and quantification limit (LOQ). Once validated, these methods can be applied to analyze L-Ampicillin in various complex matrices, including biological fluids and environmental samples.
Numerous validated methods exist for the determination of Ampicillin in biological matrices such as human urine and serum, as well as environmental samples like water and milk nih.govazosensors.comjst.go.jpacs.orgresearchgate.netsrce.hrfao.orgijrpc.comrsc.orgnih.govnih.gov. High-performance liquid chromatography (HPLC) is a widely used technique for Ampicillin analysis in biological fluids and pharmaceutical formulations, often coupled with UV or mass spectrometry detection jst.go.jpijrpc.comnih.govresearchgate.netpsu.edusigmaaldrich.com. Validation studies for HPLC methods have demonstrated good linearity, accuracy, and precision for Ampicillin quantification in serum and pharmaceutical preparations ijrpc.compsu.edu. Similarly, methods like spectrophotometry and electrochemical sensing using modified electrodes have been validated and applied to Ampicillin analysis in urine and environmental water samples, showing acceptable recovery rates and detection limits rsc.orgresearchgate.net.
Environmental Fate and Impact Research
Presence and Persistence of Ampicillin (B1664943) Residues in Aquatic Systems
Ampicillin has been detected in various aquatic environments globally, highlighting its widespread presence. Its persistence in these systems is influenced by factors such as the efficacy of wastewater treatment processes and natural degradation pathways.
Wastewater treatment plants are a major point of entry for ampicillin into the environment. Conventional treatment methods, however, have shown limitations in completely removing ampicillin. Studies have reported varying removal efficiencies for ampicillin in WWTPs. For instance, research in Isfahan, Iran, found average ampicillin removal efficiencies of 86.22% ± 19.84% and 66.85% ± 24.88% in two different WWTPs during the COVID-19 pandemic, with influent concentrations ranging from 447.1 to 796.44 µg/L and effluent concentrations from 48.94 to 90.31 µg/L. ehemj.com Another study focusing on hospital wastewater treatment plants in Thailand observed a low removal efficiency for ampicillin, reporting 19.02% in one hospital's conventional activated sludge system. nrct.go.th These findings suggest that conventional WWTPs may not be fully effective in eliminating ampicillin, leading to its discharge into receiving waters.
Data on Ampicillin Concentrations and Removal Efficiency in WWTPs:
| WWTP Location (Study) | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency (%) |
| Isfahan, Iran (WWTP E) ehemj.com | 796.44 ± 809.6 | 48.94 ± 24.25 | 86.22 ± 19.84 |
| Isfahan, Iran (WWTP S) ehemj.com | 447.1 ± 322.39 | 90.31 ± 75.91 | 66.85 ± 24.88 |
| Thailand (Hospital H2) nrct.go.th | Not specified (Influent of Amoxicillin (B794) was 18,434 ± 99 ng/L) | Not specified (Effluent of Amoxicillin was 7,990 ± 53 ng/L) | 19.02 |
Advanced treatment processes, such as Advanced Oxidation Processes (AOPs) and membrane technologies, have shown higher removal efficiencies for antibiotics, including ampicillin, compared to conventional methods. mdpi.com However, the widespread implementation of these advanced treatments is not yet standard.
Ampicillin residues and ampicillin-resistant bacteria have been detected in urban floodwaters and various natural water bodies. Urban floodwaters, influenced by stormwater runoff and potentially overwhelmed sewage systems, can serve as a route for antibiotics and resistant bacteria to enter the environment. frontiersin.orgconfex.com Studies in urban floodwaters have identified the presence of ampicillin-resistant coliforms. frontiersin.orgconfex.com
Beyond urban areas, ampicillin has been found in rivers, lakes, and other surface waters. mdpi.comnih.gov The presence of antibiotics in these natural environments is a significant concern due to their potential ecological impact and contribution to antibiotic resistance. mdpi.comresearchgate.net Research in India, for instance, has reported the detection of ampicillin in water sources and sewage treatment plants. nih.gov Studies in Vietnam have also identified ampicillin, among other antibiotics, in canals and urban lakes. mdpi.com
Ecological Consequences of Environmental Ampicillin Exposure
The presence of ampicillin in the environment, even at low concentrations, can exert selective pressure on microbial populations and contribute to the development and spread of antibiotic resistance. mdpi.commdpi.com
One of the most significant ecological consequences of environmental ampicillin exposure is its contribution to the rise of antibiotic resistance. frontiersin.orgmdpi.comdergipark.org.tr The continuous presence of ampicillin creates a selective pressure favoring bacteria that possess resistance mechanisms, such as the production of beta-lactamase enzymes that degrade ampicillin. frontiersin.orgmdpi.com Genes encoding for ampicillin resistance, such as blaTEM, are often located on mobile genetic elements, facilitating their transfer between different bacteria in the environment. frontiersin.orgmdpi.comnih.govasm.org This horizontal gene transfer is a crucial mechanism for the spread of antibiotic resistance among environmental bacteria, including potential pathogens. frontiersin.orgnih.gov
Studies have detected ampicillin resistance genes in bacteria isolated from rivers and other aquatic environments. nih.govmdpi.com For example, research on Gram-negative bacteria in U.S. rivers found ampicillin resistance genes in a significant percentage of plasmids isolated from resistant organisms. nih.gov The prevalence of ampicillin-resistant bacteria has also been observed in urban floodwaters. frontiersin.org
Biodegradation and Hydrolysis Pathways in Environmental Contexts
The degradation of ampicillin in the environment occurs through both biotic (biodegradation) and abiotic (hydrolysis, photolysis) processes. mdpi.comencyclopedia.pub
Hydrolysis is considered a significant abiotic degradation pathway for beta-lactam antibiotics like ampicillin, particularly in aquatic environments. mdpi.comencyclopedia.pubnih.gov This process typically involves the opening of the beta-lactam ring, leading to the formation of penicilloic acid derivatives, which are generally less antibacterially active. mims.commdpi.comkoreascience.kr The rate of hydrolysis can be influenced by factors such as pH and temperature, with higher rates observed in alkaline conditions and elevated temperatures. mdpi.comresearchgate.net While hydrolysis can lead to a loss of antibacterial activity, the degradation products and their potential environmental impact require further investigation. frontiersin.org
Biodegradation, carried out by microorganisms, also plays a role in ampicillin removal from the environment. mdpi.commase.gov.it Microorganisms in activated sludge and natural water bodies can metabolize and break down antibiotics. researchgate.netfrontiersin.orgacs.org However, ampicillin is considered hardly biodegradable by conventional methods. researchgate.net Enzymatic degradation, particularly through the action of beta-lactamases produced by resistant bacteria, is a key biotic pathway for ampicillin breakdown. mdpi.comnih.gov Studies have explored the use of enzymes like laccase for the degradation of ampicillin in water, showing high removal efficiencies. frontiersin.orgnih.gov Adsorption onto solid matrices, such as activated sludge, can also contribute to the removal of ampicillin from the aqueous phase. acs.org
Stereochemical Considerations and Enantiomeric Research on Ampicillin
Chirality and Enantiomeric Forms of Ampicillin (B1664943)
Ampicillin possesses chiral centers, leading to the existence of stereoisomers. The primary chiral center relevant to its biological activity is located on the alpha carbon of the phenylacetyl side chain. This carbon is bonded to a phenyl group, an amino group, a carbonyl group (part of the amide linkage to the penicillin nucleus), and a hydrogen atom.
D-Ampicillin as the Biologically Active Enantiomer
The biologically active form of ampicillin is the D-(-)-α-aminobenzylpenicillin enantiomer, commonly referred to as D-ampicillin or simply ampicillin medchemexpress.comherts.ac.uk. The IUPAC name for this active form is (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.govfishersci.ca. Its antibacterial activity stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) fishersci.cadrugbank.com.
Synthetic Routes and Chiral Synthesis Methodologies
Ampicillin is a semi-synthetic antibiotic, typically produced by the acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-α-phenylglycine fao.org. Both chemical and enzymatic synthesis methods are employed. Chemical synthesis often requires specific conditions like low temperatures and protection/deprotection steps for the amino group of phenylglycine, and can involve toxic reagents brieflands.com. Enzymatic synthesis, primarily using penicillin G acylase (PGA), offers a more environmentally benign alternative carried out under milder aqueous conditions brieflands.com.
Enzymatic synthesis of ampicillin from 6-APA and racemic phenylglycine methyl ester (rac-PGME) can yield both D-ampicillin and L-ampicillin. Wild-type PGA exhibits weak diastereoselectivity for the alpha amino group of rac-PGME, resulting in a mixture of (R)-ampicillin (D-ampicillin) and (S)-ampicillin (L-ampicillin) nih.govoup.com. Research has focused on improving the diastereoselectivity of PGA through protein engineering to favor the synthesis of the desired (R)-enantiomer (D-ampicillin). For instance, mutations at specific positions in the PGA enzyme, such as β24, have shown significantly improved selectivity for (R)-ampicillin synthesis, achieving diastereomeric excess values up to 98% nih.govoup.com. Conversely, mutations at other positions, like α146, can result in (S)-selective PGA variants nih.govoup.com.
L-Ampicillin can also arise as an impurity during the preparation of ampicillin trihydrate, potentially due to the presence of trace amounts of L-phenylglycine methyl ester in the D-phenylglycine methyl ester hydrochloride used in the synthesis researchgate.net.
Comparative Biological Activity of L-Ampicillin Versus D-Ampicillin
The stereochemistry at the alpha carbon of the side chain is crucial for the biological activity of ampicillin. The difference between D-ampicillin and L-ampicillin lies in the configuration at this chiral center.
Antimicrobial Efficacy of L-Ampicillin
While D-ampicillin is a potent broad-spectrum antibiotic, L-ampicillin exhibits significantly reduced or negligible antimicrobial activity. The specific spatial arrangement of the amino and phenyl groups in D-ampicillin is essential for its effective binding to and inhibition of bacterial PBPs. The L-enantiomer does not possess this critical spatial orientation, leading to a lack of significant antibacterial effect. Research focusing on the antimicrobial activity of ampicillin consistently refers to the activity of the D-enantiomer mdpi.comjmchemsci.comjmchemsci.com. Studies evaluating ampicillin's effectiveness against various bacteria, such as Staphylococcus aureus and Haemophilus influenzae, demonstrate the activity of the standard ampicillin product, which is the D-form jmchemsci.comjmchemsci.comoup.com.
Differential Interactions with Penicillin-Binding Proteins by Enantiomers
The mechanism of action of ampicillin involves binding to bacterial penicillin-binding proteins (PBPs), which are crucial enzymes involved in cell wall synthesis fishersci.cadrugbank.com. This binding is highly specific and involves the interaction of the antibiotic's structure with the active site of the PBP. The chiral nature of D-ampicillin is fundamental to this specific interaction. The (2R) configuration at the alpha carbon of the side chain in D-ampicillin is recognized by the PBP active site, allowing for the formation of a covalent acyl-enzyme complex that inactivates the protein rcsb.org.
L-Ampicillin, with its (2S) configuration at this position, cannot properly orient itself within the active site of the PBPs to form the necessary interactions for effective binding and inhibition. This differential interaction explains the lack of significant antimicrobial activity observed with the L-enantiomer. The binding affinity and inhibitory effect on PBPs are highly dependent on the correct stereochemistry of the β-lactam antibiotic asm.orgresearchgate.net.
Enantioselective Pharmacokinetics and Metabolism
While extensive research exists on the pharmacokinetics and metabolism of ampicillin (referring to the active D-enantiomer), specific detailed comparative studies on the enantioselective pharmacokinetics and metabolism of L-ampicillin versus D-ampicillin in humans are less commonly reported in standard pharmacokinetic profiles.
General pharmacokinetic information for ampicillin indicates it is absorbed after administration, distributed throughout the body, minimally protein-bound (15-25%), and largely excreted unchanged in the urine drugbank.comnih.govglowm.com. Metabolism of ampicillin does occur to some extent, yielding metabolites such as penicilloic acids and ampicillin piperazine-2,5-dione fao.orgnih.gov. Approximately 7% of a given dose may be excreted as metabolites in urine nih.gov.
Stereoisomeric Effects on Host Systems or Microbiota
Chirality plays a significant role in biological systems, influencing the interaction of molecules with chiral biological targets such as enzymes, receptors, and proteins. Enantiomers, while possessing identical physical properties in an achiral environment, can exhibit distinct pharmacological activities, metabolic pathways, and toxicity profiles within the chiral biological milieu of a host organism.
Research into the effects of ampicillin on host systems and particularly the gut microbiota has primarily focused on the commercially available and therapeutically relevant D-enantiomer. Studies have demonstrated that ampicillin treatment can significantly alter the composition and diversity of the intestinal microbiota. For instance, investigations using murine models have shown that ampicillin can lead to a reduction in the diversity of bacterial phylogenetic taxa, accompanied by changes in the Firmicutes-Bacteroidetes ratio. researchgate.net Specific shifts in bacterial populations, such as an increase in Enterococcus species and a decrease in genera associated with probiotics like Lactobacillus, have been observed following ampicillin administration. researchgate.netnih.gov These alterations in the gut microbiota can have long-term negative effects and potentially contribute to the development of antibiotic-resistant strains. nih.gov Furthermore, the impact of antibiotics, including ampicillin, on the gut microbiota and host metabolism can be dependent on the host's genetic background. broadinstitute.org
Analytical Techniques for Enantiomeric Purity and Separation
Ensuring the enantiomeric purity of chiral pharmaceuticals like ampicillin is crucial due to the potential for different biological activities or effects of individual enantiomers. Analytical techniques capable of separating and quantifying ampicillin enantiomers are therefore essential for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ampicillin and its related substances, including its stereoisomers. oup.comoup.comnih.gov Chiral HPLC, which utilizes a chiral stationary phase, is particularly effective for the direct separation of enantiomers. ijcrt.orgdujps.com This method allows for the determination of the enantiomeric purity of ampicillin samples by separating the D and L forms and quantifying their respective amounts based on peak areas in the chromatogram. dujps.com
Research has demonstrated the successful separation of (R)-ampicillin (D-Ampicillin) and (S)-ampicillin (L-Ampicillin) using HPLC columns. oup.comoup.com The development of specific chromatographic conditions, including the choice of chiral stationary phase and mobile phase composition, is critical for achieving adequate resolution between the enantiomers. dujps.com
Besides direct chiral separation by techniques like chiral HPLC, enantiomers can also be separated through indirect methods. One such approach involves the conversion of enantiomers into diastereomers by reacting them with an enantiomerically pure chiral reagent. ucl.ac.uklibretexts.orglibretexts.org The resulting diastereomers have different physical properties, including solubility and melting point, which allows for their separation using standard techniques such as fractional crystallization. ucl.ac.uklibretexts.orglibretexts.org Once separated, the individual diastereomers can be converted back to the pure enantiomers by reversing the initial reaction. This classical resolution method has been historically important for obtaining enantiomerically pure compounds. ucl.ac.uklibretexts.orglibretexts.org
While the provided information confirms that techniques like HPLC are employed for the analysis and separation of ampicillin enantiomers, detailed protocols or specific data tables comparing the performance of various chiral stationary phases or methods for ampicillin enantiomeric analysis were not extensively available within the scope of the search results. However, the principle of separating ampicillin enantiomers using chiral chromatography is well-established. oup.comoup.comnih.govijcrt.orgdujps.com
Advanced Research and Future Directions
Development of Novel Ampicillin (B1664943) Derivatives
Research into novel ampicillin derivatives focuses on overcoming limitations such as beta-lactamase-mediated resistance and improving pharmacokinetic properties. Various chemical modifications of the ampicillin structure have been explored. Prodrug strategies have been a significant area of development to enhance oral bioavailability. Examples of ampicillin prodrugs that are hydrolyzed in the body to yield the active ampicillin include pivampicillin (B1678493), talampicillin, bacampicillin, and hetacillin (B1673130) chemicalbook.commdpi.com. These prodrugs, particularly pivampicillin, were designed to improve absorption compared to ampicillin trihydrate jst.go.jpnih.gov.
Another approach involves conjugating ampicillin with other molecules to create dual-functional agents. For instance, a novel molecule, SNAPicillin, has been synthesized by covalently attaching S-nitroso-N-acetylpenicillamine (SNAP), an S-nitrosothiol compound, to ampicillin. This derivative is designed to combine antibiotic activity with the biofilm-dispersing properties of nitric oxide, offering a potential strategy to combat bacterial biofilm formation acs.org.
Polymeric prodrugs have also been investigated for controlled and localized delivery. One study synthesized a novel ampicillin prodrug with carboxylic acid functionalities and incorporated it into a poly(anhydride-amide) backbone to create a biodegradable film for preventing infections on medical devices through controlled release psu.edu.
Formulation Innovations and Advanced Drug Delivery Systems
Innovative formulations and advanced drug delivery systems aim to improve ampicillin's efficacy, reduce toxicity, and overcome resistance mechanisms. Nanotechnology has shown promise in this area. Ampicillin-loaded nanoparticles, such as solid lipid nanoparticles (SLNs) and chitosan-based nanoparticles, are being developed to control drug release, potentially increase administration intervals, decrease the required dose, and enhance antibacterial activity, particularly against resistant strains hivnursing.netkashanu.ac.irbohrium.comnih.gov.
Studies have demonstrated that ampicillin-loaded chitosan/starch nanoparticles can exhibit better antibacterial activity against antibiotic-resistant Escherichia coli compared to free ampicillin bohrium.com. The loading efficiency of ampicillin into chitosan/starch nanoparticles has been reported to range from 75.3% to 77.3% bohrium.com.
Liposomal drug delivery systems are also being explored to improve the targeting and uptake of ampicillin, for example, for treating intracellular infections or enhancing brain uptake neliti.comucl.ac.be. Polyethylene glycolated liposomes loaded with ampicillin have shown increased drug concentration and circulation time in plasma and extracellular fluid neliti.com.
Electrospun nanofibers, particularly those made from biocompatible and biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), are being investigated as drug delivery systems for controlled release of ampicillin bohrium.com. Surface-modified mesoporous molecular sieves, such as MCM-48, have also been explored as carriers for controlled ampicillin release asianpubs.org.
Repurposing and Synergistic Strategies in Antimicrobial Therapy
Repurposing existing drugs and developing synergistic combination therapies are crucial strategies to extend the lifespan of ampicillin and combat resistance. Combining ampicillin with beta-lactamase inhibitors, such as sulbactam (B1307) or clavulanic acid, is a well-established approach to protect ampicillin from enzymatic degradation by bacterial beta-lactamases, thereby broadening its spectrum of activity and enhancing its efficacy against resistant strains chemicalbook.comnih.govresearchgate.net. The combination of ampicillin and sulbactam demonstrates synergy against ampicillin-resistant bacterial strains nih.gov.
Research continues into other synergistic combinations. Studies have investigated the synergistic activity of ampicillin with aminoglycosides like gentamicin (B1671437) against bacteria such as Enterococcus faecalis and Escherichia coli asm.orgnih.gov. The combination of ampicillin and gentamicin has shown synergistic bactericidal activity and improved effectiveness in vivo compared to either drug alone in treating obstructive pyelonephritis due to E. coli in rats nih.gov.
Combinations of ampicillin with cephalosporins, such as ceftriaxone, ceftaroline, and cefepime, are also being explored, particularly for treating serious infections like Enterococcus faecalis endocarditis. The synergy is thought to be due to complementary binding to different penicillin-binding proteins asm.orgopenmicrobiologyjournal.commdpi.com. In vitro studies have shown synergistic and bactericidal effects of ampicillin combined with ceftobiprole (B606590) against E. faecalis mdpi.com.
Fixed-dose combinations of ampicillin with other antimicrobials, like cloxacillin, are used to improve efficacy, broaden coverage, and potentially reduce resistance development, demonstrating synergistic effects against certain strains researchgate.net.
Global Antimicrobial Resistance Surveillance and Ampicillin
Antimicrobial resistance is a significant global health threat, and surveillance plays a critical role in monitoring resistance patterns to antibiotics like ampicillin. The rise in antimicrobial resistance has specifically spurred innovation in combination therapies involving ampicillin and beta-lactamase inhibitors globalgrowthinsights.commarketresearchintellect.com. Despite increasing resistance, ampicillin remains a cornerstone in antibiotic treatments due to its broad-spectrum activity and cost-effectiveness marketresearchintellect.com.
Surveillance data inform strategies for the appropriate use of ampicillin and the development of new formulations and combinations to address evolving resistance. For example, the high rate of gentamicin resistance in E. faecalis bloodstream isolates has highlighted the need for alternative synergistic treatment options with ampicillin asm.org.
Immunomodulatory Applications Beyond Antimicrobial Use
Beyond its primary antimicrobial function, research has explored the potential immunomodulatory effects of ampicillin. Studies in animal models have suggested that ampicillin can have immunoenhancing effects, such as influencing the expression of lymphocyte receptors and antibody production nih.govpan.pl.
While some studies indicate that certain antibiotics might suppress immune responses, ampicillin has been shown to enhance the antibody response to live attenuated mucosal bacterial vaccines in mice asm.org. Research also suggests that ampicillin can influence inflammatory cytokine levels. For instance, in a study on ampicillin-induced antibiotic-associated diarrhea in mice, ampicillin administration triggered inflammation by increasing pro-inflammatory factors frontiersin.org. However, the interplay between antibiotics and the host immune response is complex and requires further investigation mdpi.com.
Environmental Remediation of Ampicillin Contamination
The presence of antibiotics, including ampicillin, in wastewater and the environment is a growing concern due to their potential to contribute to the development and spread of antibiotic resistance and exert ecological toxicity arakmu.ac.irrsc.orgresearchgate.net. Ampicillin can enter the environment through human and animal excretion and improper disposal of unused medications arakmu.ac.irarviatechnology.com.
Various methods are being investigated for the removal of ampicillin from contaminated water. These include advanced oxidation processes (AOPs), adsorption using materials like activated carbon, modified bentonite, carbon nanotubes, and metal oxides, membrane filtration techniques such as reverse osmosis and nanofiltration, and biodegradation methods arakmu.ac.irrsc.orgarviatechnology.commdpi.comresearchgate.net.
Advanced oxidation processes, such as photochemical oxidation using UV and hydrogen peroxide, have shown high efficiency in ampicillin removal from aqueous solutions arakmu.ac.irmdpi.com. Adsorption techniques using novel sorbents like polydopamine/zirconium(IV) iodate (B108269) have demonstrated high removal percentages of ampicillin rsc.org.
Biodegradation by microorganisms, including nitrifying cultures and fungi, is another avenue being explored for ampicillin removal scilit.commdpi.com. Fungal bioremediation using species like Cerrena gallica has shown the ability to degrade ampicillin, with laccase enzymes playing a role in the process mdpi.com. Combined approaches, such as adsorption coupled with biodegradation, are also being investigated for enhanced removal efficiency researchgate.net. Cold atmospheric-pressure plasma jets and plasma-activated water have also shown effectiveness in ampicillin removal from water begellhouse.comresearchgate.net.
Q & A
Q. What experimental protocols are recommended for assessing L-Ampicillin’s antibacterial efficacy in vitro?
To evaluate L-Ampicillin’s inhibitory effects, use standardized methods such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known susceptible strains) and negative controls (sterile media). Report bacterial strains, inoculum size, incubation conditions (temperature, duration), and solvent controls for solubility . Statistical analysis should include geometric mean MICs and standard deviations for triplicate experiments .
Q. What pharmacokinetic parameters are essential for designing in vivo studies with L-Ampicillin?
Key parameters include bioavailability, half-life (), volume of distribution (), and clearance (CL). Use HPLC or LC-MS to measure plasma concentrations over time in animal models (e.g., rodents). Apply non-compartmental analysis (NCA) for calculations. Ensure ethical compliance with NIH guidelines for preclinical reporting, including sample size justification and randomization .
Q. How should researchers validate the chemical stability of L-Ampicillin in experimental formulations?
Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use UV-Vis spectroscopy or HPLC to quantify degradation products. Follow ICH guidelines for stability testing, documenting degradation kinetics (e.g., Arrhenius plots) and identifying thresholds for acceptable stability (>90% potency retention) .
Q. What criteria define appropriate cell culture models for studying L-Ampicillin’s cytotoxicity?
Select cell lines relevant to the target infection (e.g., human epithelial cells for mucosal studies). Use MTT or resazurin assays to assess viability post-treatment. Include dose-response curves (0.1–100 µg/mL) and negative controls (untreated cells). Validate results with live/dead staining and caspase-3 assays for apoptosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in MIC data for L-Ampicillin across bacterial strains?
Perform systematic reviews to identify confounding variables (e.g., inoculum effect, pH variations). Replicate experiments using harmonized protocols and reference strains (e.g., ATCC controls). Apply meta-analysis to quantify heterogeneity (I² statistic) and adjust for publication bias . For strain-specific resistance, integrate whole-genome sequencing to detect β-lactamase mutations .
Q. What strategies optimize L-Ampicillin’s efficacy in biofilm-associated infections?
Combine L-Ampicillin with biofilm disruptors (e.g., EDTA, DNase I) in static or flow-cell biofilm models. Use confocal microscopy with LIVE/DEAD staining to quantify biofilm biomass. Measure synergistic effects via fractional inhibitory concentration indices (FICI ≤0.5). Validate in vivo using chronic infection models (e.g., catheter-associated biofilms in mice) .
Q. How can genomic and metabolomic data enhance predictions of L-Ampicillin resistance evolution?
Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles of resistant mutants to identify pathways (e.g., peptidoglycan synthesis, efflux pumps). Use machine learning (e.g., random forest models) to predict resistance mutations from genomic data. Validate predictions with directed evolution experiments .
Q. What statistical approaches mitigate Type I/II errors in dose-response studies of L-Ampicillin?
Employ Bayesian hierarchical models to account for inter-experiment variability. Use power analysis to determine sample sizes (α=0.05, β=0.2). For non-linear responses, apply four-parameter logistic (4PL) regression. Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. How should researchers address discrepancies between preclinical and clinical toxicity data for L-Ampicillin?
Conduct interspecies pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify scaling factors (e.g., allometric exponents). Use humanized mouse models or microdosing studies to bridge gaps. Re-evaluate preclinical endpoints (e.g., renal biomarkers) against clinical adverse event databases .
Q. What frameworks support ethical hypothesis generation for novel L-Ampicillin analogs?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets (e.g., β-lactamase inhibitors). Use PICO (Population: resistant pathogens; Intervention: analog; Comparison: parent drug; Outcome: MIC reduction) to structure research questions. Engage ethics boards early for risk-benefit assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
